1,1-Difluoro-3-methylcyclohexane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1-difluoro-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJYCWVWYQKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567442 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74185-73-2 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74185-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-3-methylcyclohexane from 3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoro-3-methylcyclohexane, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus of this document is the geminal difluorination of 3-methylcyclohexanone using modern fluorinating agents. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and visualizations to aid in the successful and safe execution of this transformation.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. Geminal difluoroalkanes are particularly important motifs in drug design, serving as bioisosteres for carbonyl groups and other functionalities. The conversion of ketones to their corresponding 1,1-difluoro derivatives is a key transformation in accessing these valuable compounds. This guide details the synthesis of this compound from the readily available starting material, 3-methylcyclohexanone.
Core Synthesis Strategy: Deoxofluorination of a Ketone
The most effective and widely used method for the conversion of a ketone to a geminal difluoride is through deoxofluorination. This reaction involves the replacement of the carbonyl oxygen with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are the reagents of choice for this transformation.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Recommended Fluorinating Agents
Both DAST and Deoxo-Fluor® are effective for the geminal difluorination of ketones.[1] Deoxo-Fluor® is often preferred due to its higher thermal stability, which makes it a safer option, especially for larger-scale reactions.[3]
Table 1: Comparison of Common Deoxofluorinating Agents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | 161.2 | Readily available, effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 221.24 | More thermally stable than DAST, often gives higher yields. | Higher cost compared to DAST. |
Experimental Protocols
General Procedure for Geminal Difluorination using Deoxo-Fluor®
Materials:
-
3-Methylcyclohexanone
-
Deoxo-Fluor®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (1.0 eq).
-
Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (approx. 0.2 M solution).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The mechanism of geminal difluorination of a ketone with DAST or Deoxo-Fluor® proceeds through several steps:
-
Activation of the Carbonyl: The lone pair of the carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent.
-
Formation of an Oxosulfonium Ion: This initial attack leads to the formation of an intermediate oxosulfonium ion.
-
Fluoride Attack: A fluoride ion then attacks the carbonyl carbon.
-
Elimination and Second Fluorination: A subsequent elimination and a second fluoride attack result in the formation of the geminal difluoride.
Mechanism Pathway Diagram:
Caption: Proposed reaction mechanism for the geminal difluorination of 3-methylcyclohexanone.
Quantitative Data and Characterization
While a specific yield for the synthesis of this compound from 3-methylcyclohexanone is not explicitly reported, yields for the geminal difluorination of other cyclic ketones using Deoxo-Fluor® are generally in the range of 60-85%.[3] The formation of the enolizable byproduct, 1-fluoro-5-methylcyclohexene, is a possibility and its presence should be monitored during the reaction and purification steps.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂F₂ | [4] |
| Molecular Weight | 134.17 g/mol | [4] |
| CAS Number | 74185-73-2 | [4] |
| ¹H NMR (CDCl₃) | The proton NMR spectrum is complex due to asymmetry and H-F couplings, with resonances observed between δ 1.0 - 2.0 ppm. | [5] |
| ¹³C NMR (CDCl₃) | Complete assignment available in the cited literature. | [5] |
| ¹⁹F NMR (CDCl₃) | The fluorine chemical shifts are distinct for the axial and equatorial fluorine atoms. | [5] |
| GC-MS | A mass spectrum is available in the PubChem database. | [4] |
Safety Considerations
-
Fluorinating Agents: DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process that releases gas. This should be done slowly and with caution.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care in a fume hood.
Conclusion
The synthesis of this compound from 3-methylcyclohexanone is a straightforward and efficient transformation utilizing modern deoxofluorinating agents. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably access this valuable fluorinated building block for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the desired product in high purity.
References
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C7H12F2 | CID 15044192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,1-Difluoro-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Difluoro-3-methylcyclohexane, a fluorinated cyclohexane derivative of interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, making a thorough understanding of their structural characteristics essential. This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.
Introduction
This compound (C₇H₁₂F₂) is a saturated carbocyclic compound featuring a gem-difluoro group at the C1 position and a methyl substituent at the C3 position.[1] The presence of the electron-withdrawing fluorine atoms and the stereochemistry of the cyclohexane ring give rise to a unique spectroscopic signature. This guide will delve into the key spectroscopic features that enable the unambiguous identification and structural elucidation of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The spectra of this compound are complex due to the asymmetry introduced by the methyl group and the extensive proton-fluorine and carbon-fluorine couplings.[2]
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound [2]
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) | ¹⁹F NMR | δ (ppm) |
| H-2a | 1.85 | C-1 | 125.1 | F-ax | -90.5 |
| H-2e | 2.15 | C-2 | 34.1 | F-eq | -102.3 |
| H-3a | 1.65 | C-3 | 29.9 | ||
| H-4a | 1.25 | C-4 | 35.1 | ||
| H-4e | 1.80 | C-5 | 25.1 | ||
| H-5a | 1.35 | C-6 | 34.1 | ||
| H-5e | 1.95 | CH₃ | 22.1 | ||
| H-6a | 1.85 | ||||
| H-6e | 2.15 | ||||
| CH₃ | 0.95 (d, J=6.5 Hz) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). 'a' denotes axial and 'e' denotes equatorial protons. d = doublet.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Regions for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-H bend (alkane) | 1350 - 1480 |
| C-F stretch | 1000 - 1400 |
| C-C stretch | 800 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of fluorine, methyl, and other alkyl fragments.
Table 3: Mass Spectrometry Data for this compound [1]
| m/z | Proposed Fragment |
| 134.1 | [M]⁺ (Molecular Ion) |
| 119.1 | [M - CH₃]⁺ |
| 115.1 | [M - F]⁺ |
| 95.1 | [M - F - HF]⁺ |
| 81.1 | [C₆H₉]⁺ |
| 69.1 | [C₅H₉]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 200 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is recorded. The spectral width should be sufficient to cover the expected chemical shift range of the fluorine atoms (e.g., -80 to -110 ppm). A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: this compound, being a volatile compound, is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). A temperature program is used to elute the compound.
-
Mass Spectrometry: The eluting compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each ion. The data system generates a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The logical flow of the spectroscopic characterization process can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound presented in this guide provides a foundational dataset for researchers and scientists working with this and related fluorinated compounds. The detailed NMR, anticipated IR, and MS data, coupled with the outlined experimental protocols, offer a robust framework for the identification, structural confirmation, and purity assessment of this molecule. This information is vital for advancing its applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Difluoro-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,1-Difluoro-3-methylcyclohexane. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages established fragmentation principles of analogous molecules, namely methylcyclohexane and 1,1-difluorocyclohexane, to construct a theoretical fragmentation pattern. This predictive approach offers valuable insights for the identification and structural elucidation of this and similar fluorinated cyclic alkanes.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to be driven by the initial formation of a molecular ion (M+•) and subsequent cleavages influenced by the methyl substituent and the gem-difluoro group. The presence of the methyl group provides a preferential site for initial bond cleavage, while the electronegative fluorine atoms will influence charge stabilization and the masses of the resulting fragments.
The molecular ion of this compound has a molecular weight of approximately 134.17 g/mol . The initial ionization will likely involve the loss of an electron from a C-C or C-H bond.
Alpha-Cleavage at the Methyl Group
A primary fragmentation pathway for methylated cycloalkanes is the cleavage of the C-C bond at the point of substitution, leading to the loss of the methyl group. This results in a stable secondary carbocation.
-
[M - CH₃]⁺: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable fragmentation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 119.
Ring Opening and Subsequent Fragmentations
Following the initial α-cleavage, the resulting cyclic carbocation can undergo ring opening, leading to a variety of linear carbocations that can further fragment.
Loss of Fluorine and Related Fragments
The presence of fluorine atoms introduces additional fragmentation possibilities:
-
Loss of HF: Elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a common fragmentation pathway for fluorinated alkanes. This can occur from the molecular ion or subsequent fragment ions.
-
Loss of a Fluorine Radical: Cleavage of a C-F bond to lose a fluorine radical (•F, 19 Da) is also possible, although generally less favorable than HF elimination.
Fragmentation of the Cyclohexyl Ring
Cleavage of the cyclohexane ring itself can lead to a variety of smaller fragments. These pathways are often complex and can involve rearrangements.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound and their proposed elemental compositions. The relative abundances are hypothetical and are intended to indicate the expected prominence of each peak.
| m/z | Proposed Elemental Composition | Proposed Lost Neutral Fragment(s) | Predicted Relative Abundance |
| 134 | [C₇H₁₂F₂]⁺• | - | Low |
| 119 | [C₆H₉F₂]⁺ | •CH₃ | High |
| 114 | [C₇H₁₁F]⁺• | HF | Medium |
| 99 | [C₆H₈F]⁺ | •CH₃, HF | Medium |
| 86 | [C₅H₇F]⁺ | •CH₃, C₂H₄ | Medium |
| 55 | [C₄H₇]⁺ | •CH₃, C₂H₂F₂ | Low |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for the analysis of similar volatile organic compounds by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is based on standard methods used for the analysis of halogenated hydrocarbons.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
The following diagram outlines the general experimental workflow for GC-MS analysis.
Computational Modeling of Fluorinated Cyclohexane Chair Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug development. In the case of cyclohexane rings, a common scaffold in pharmaceuticals, fluorination significantly influences their conformational preferences. Contrary to the well-established principle that larger substituents favor the equatorial position to minimize steric hindrance, fluorine often exhibits a preference for the axial orientation. This phenomenon, driven by complex electronic and steric effects, necessitates a deep understanding of the underlying principles governing the conformational equilibria of fluorinated cyclohexanes. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the chair conformations of these molecules. It summarizes key quantitative data, details experimental and computational protocols, and presents visual workflows to aid in the rational design of fluorinated cyclohexane-containing compounds.
Introduction
Cyclohexane and its derivatives are fundamental structural motifs in organic chemistry and medicinal chemistry. The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain.[1][2] Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is a critical determinant of a molecule's three-dimensional structure and, consequently, its biological activity.
The "A-value" of a substituent quantifies its steric demand, representing the free energy difference between the axial and equatorial conformers.[3] Generally, bulkier groups have larger A-values and strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5] Fluorine, being the smallest of the halogens, has a relatively small A-value. However, its high electronegativity introduces significant electronic effects that can override traditional steric considerations. In many instances, particularly in polyfluorinated systems, conformations with axial fluorine atoms are found to be unexpectedly stable.[6][7] This axial preference is often attributed to a combination of hyperconjugation, electrostatic interactions, and the gauche effect.[6][8]
Understanding and predicting the conformational behavior of fluorinated cyclohexanes is therefore of paramount importance for the design of molecules with specific shapes and properties. This guide delves into the computational and experimental techniques employed to elucidate these conformational preferences.
Computational Methodologies
Computational chemistry provides powerful tools to model and quantify the conformational energies of fluorinated cyclohexanes. These methods range from rapid molecular mechanics force fields to highly accurate but computationally expensive quantum mechanical calculations.
Quantum Mechanical (QM) Methods
Ab initio and Density Functional Theory (DFT) methods are essential for accurately capturing the subtle electronic effects that govern the conformational preferences of fluorinated cyclohexanes.[7][9]
Protocol for Quantum Mechanical Conformational Analysis:
-
Initial Structure Generation: The 3D coordinates of the fluorinated cyclohexane derivative are generated. Both chair conformations (with the fluorine substituent in the axial and equatorial position) are created as starting points.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface.[9] A commonly used and effective level of theory for this purpose is the M06-2X functional with an augmented correlation-consistent basis set, such as aug-cc-pVTZ.[6] Other methods like MP2 with basis sets like cc-pVTZ can also be employed.[10]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[9]
-
Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally demanding method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[11]
-
Conformational Energy Calculation: The relative free energy (ΔG) between the axial and equatorial conformers is calculated by taking the difference in their total Gibbs free energies obtained from the frequency calculations. This value can be directly compared with experimental A-values.
Molecular Mechanics (MM) Force Fields
Force fields such as MM3 and MM4 can be used for a faster, albeit generally less accurate, assessment of conformational energies.[12] While efficient for screening large numbers of molecules, standard force fields may not be adequately parameterized to capture the specific electronic effects of fluorine that lead to unusual conformational preferences.[11] Therefore, results from MM methods should be interpreted with caution and ideally validated with QM calculations for key compounds.
Experimental Protocols
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating computational predictions and providing accurate thermodynamic data on conformational equilibria.
Variable-Temperature NMR (VT-NMR) Spectroscopy
VT-NMR is the primary experimental method for determining the conformational free energies (A-values) of substituents on a cyclohexane ring.[6][13] For fluorinated compounds, 19F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus.[14][15]
Protocol for A-Value Determination using Dynamic 19F NMR:
-
Sample Preparation: The fluorinated cyclohexane derivative is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, acetone-d6, or hexane with benzene-d6).[6]
-
Low-Temperature Spectra Acquisition: The 19F NMR spectrum is recorded at a temperature low enough to "freeze out" the chair-chair interconversion on the NMR timescale. At this slow exchange regime, separate signals for the axial and equatorial conformers are observed.[6][13]
-
Signal Assignment: The signals corresponding to the axial and equatorial conformers are assigned based on established chemical shift trends or by using 2D NMR techniques.
-
Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is then calculated as the ratio of the equatorial to the axial conformer population.
-
Free Energy Calculation: The conformational free energy difference (ΔG° or A-value) is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[16]
-
Variable-Temperature Study: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. This allows for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers via a van't Hoff plot (ln(Keq) vs. 1/T).
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies on the conformational preferences of fluorinated cyclohexanes.
Table 1: Conformational Free Energy Differences (A-values) for Selected Fluorinated Cyclohexanes
| Compound | Method | Solvent | ΔG (kcal/mol) (Axial → Equatorial) | Reference |
| Fluorocyclohexane | MP2/aug-cc-pVTZ | Gas Phase | -0.19 | [17] |
| 1,1,4-Trifluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas Phase | +1.06 | [6] |
| 1,1,4-Trifluorocyclohexane | 19F NMR | Hexane | +1.06 | [6] |
| 1,1,3,3,4,5,5-Heptafluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas Phase | +2.73 | [6] |
| Trifluoromethylcyclohexane | 19F NMR | Not Specified | ~2.1 | [14][15] |
A positive ΔG value indicates a preference for the axial conformation.
Table 2: Comparison of Calculated and Experimental Conformational Energies for Cyclohexane
| Conformation | Method | ΔH (kcal/mol) relative to Chair | Reference |
| Twist-Boat | Experimental (Gas Phase) | 5.5 | [11] |
| Twist-Boat | DLPNO-CCSD(T) | 5.97 | [11] |
| Twist-Boat | MM3 | 5.5 | [12] |
| Twist-Boat | MM4 | 5.5 | [12] |
Visualizing Key Processes
Diagrams generated using the DOT language provide a clear visual representation of important concepts and workflows in the study of fluorinated cyclohexane conformations.
Chair-to-Chair Interconversion
The chair-to-chair interconversion, or "ring flip," is a fundamental process in cyclohexane chemistry.[1][18] During this process, axial substituents become equatorial, and vice versa.
Note: The DOT script above is a conceptual representation. For actual visualization, replace the placeholder image URLs with appropriate chemical structure images.
Computational Workflow for Conformational Analysis
The following diagram outlines a typical workflow for the computational analysis of fluorinated cyclohexane conformations.
Conclusion
The conformational analysis of fluorinated cyclohexanes presents a fascinating interplay of steric and electronic effects. While traditional models based on steric hindrance provide a good starting point, a deeper understanding requires the application of sophisticated computational and experimental techniques. Quantum mechanical calculations are indispensable for capturing the subtle electronic interactions that often lead to a counterintuitive preference for axial fluorine substituents. Variable-temperature NMR spectroscopy, particularly 19F NMR, provides the definitive experimental data to validate and refine computational models. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to rationally design and analyze fluorinated cyclohexane-containing molecules with desired three-dimensional structures and properties. A thorough grasp of these principles is crucial for harnessing the full potential of fluorination in modern chemistry and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijert.org [ijert.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sikhcom.net [sikhcom.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
Conformational Landscape of 1,1-Difluoro-3-methylcyclohexane: A Theoretical and Experimental Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and biological activity. This technical guide provides a comprehensive analysis of the conformational equilibrium of 1,1-Difluoro-3-methylcyclohexane, contrasting theoretical predictions with experimental approaches. The interplay of steric hindrance from the methyl group and the unique stereoelectronic effects introduced by the geminal fluorine substituents presents a compelling case study. This document outlines the fundamental principles governing the conformational landscape, details the computational and experimental methodologies for its elucidation, and presents the expected energetic relationships in a structured format.
Introduction
The chair conformation of the cyclohexane ring is a fundamental tenet of organic chemistry, with substituents preferentially occupying the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][2] The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] For a methyl group, this value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3]
The introduction of fluorine atoms onto the cyclohexane scaffold introduces complex stereoelectronic effects that can modulate this simple steric model. In the case of this compound, the gem-difluoro substitution at the C1 position and the methyl group at the C3 position lead to two distinct chair conformations: one with the methyl group in an axial orientation and the other with the methyl group in an equatorial orientation. The conformational equilibrium is dictated by the balance between the steric demands of the methyl group and the influence of the C-F bonds. A detailed understanding of this equilibrium is crucial for predicting the molecule's three-dimensional structure and its potential interactions in a biological system.
Theoretical Conformational Analysis
Theoretical calculations provide a powerful tool for predicting the relative stabilities of different conformers. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be employed to determine the optimized geometries and electronic energies of the axial and equatorial conformers of this compound.
Computational Methodologies
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with large basis sets (e.g., aug-cc-pVTZ), are considered the gold standard for accurate energy calculations.[4][5] DFT methods, utilizing functionals like B3LYP or M06-2X, offer a good balance between computational cost and accuracy for larger molecules.[4]
The general workflow for theoretical conformational analysis is as follows:
Predicted Conformational Energies
The following table summarizes the expected energetic contributions and the predicted more stable conformer. The quantitative values are illustrative and would require specific calculations for this molecule.
| Conformer | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted More Stable Conformer |
| Axial-Methyl | 1,3-diaxial: CH₃ ↔ H⁵1,3-diaxial: F¹ᵃˣ ↔ H³1,3-diaxial: F¹ᵃˣ ↔ H⁵ | > 0 | |
| Equatorial-Methyl | Gauche interactions involving the equatorial methyl group | 0 | ✓ |
Table 1: Predicted Relative Conformational Energies of this compound.
Experimental Conformational Analysis
Experimental methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide the definitive determination of conformational equilibria.
Experimental Protocol: Variable Temperature NMR (VT-NMR)
Variable Temperature NMR spectroscopy is the most powerful technique for quantifying the populations of conformers in dynamic equilibrium.
Protocol Outline:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent can be critical as polarity can influence the conformational equilibrium.
-
High-Temperature Spectrum: A ¹H or ¹⁹F NMR spectrum is acquired at a temperature where the rate of ring-flipping is fast on the NMR timescale. At this temperature, the signals for the axial and equatorial conformers are averaged, resulting in a single set of sharp peaks.
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the rate of ring-flipping slows, the NMR signals for the individual conformers will broaden, coalesce, and finally resolve into two distinct sets of signals corresponding to the axial and equatorial conformers.
-
Signal Integration: At a sufficiently low temperature where the signals for both conformers are sharp and well-resolved, the relative populations of the two conformers can be determined by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.
-
Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal intensities. The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can also be determined.
The following diagram illustrates the experimental workflow for VT-NMR analysis.
Expected Experimental Results
Based on the principles of conformational analysis, the conformer with the equatorial methyl group is expected to be the major component at equilibrium.[1] The NMR spectrum of this compound is known to be complex due to the molecule's asymmetry and large H-F couplings.[6] The complete assignment of the proton, carbon, and fluorine NMR spectra would require two-dimensional NMR techniques such as COSY and HETCOR.[6] A study by Abraham and Edgar noted a deshielding effect on the H-3 axial proton due to the axial fluorine at C-1, a phenomenon they attribute to a non-bonded "steric" interaction.[6]
The following table summarizes the expected experimental data. The quantitative values are illustrative and would need to be determined experimentally for this compound.
| Experimental Parameter | Axial-Methyl Conformer | Equatorial-Methyl Conformer |
| Relative Population at 298 K | Minor | Major |
| ΔG° (kcal/mol) | > 0 | 0 (Reference) |
| Key ¹H NMR Chemical Shifts | H³ᵃˣ downfield shifted | H³ᵉզ upfield shifted |
| Key ¹⁹F NMR Chemical Shifts | Distinct axial and equatorial fluorine signals | Distinct axial and equatorial fluorine signals |
Table 2: Expected Experimental Data for the Conformers of this compound.
Comparison of Theoretical and Experimental Results
A direct comparison between theoretical and experimental data provides a comprehensive understanding of the conformational preferences of this compound. The calculated energy differences (ΔG°) from high-level computational methods should correlate well with the experimentally determined values from VT-NMR.
The logical relationship between the theoretical and experimental approaches is depicted below.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
chemical reactivity of the gem-difluoro moiety in cyclohexanes
An In-depth Technical Guide on the Chemical Reactivity of the gem-Difluoro Moiety in Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a molecule. Among the various fluorinated motifs, the gem-dinal difluoromethylene group (CF2) has garnered significant attention as a bioisostere for carbonyl groups, ethers, and other functionalities.[1][2] Its incorporation into cyclic systems, particularly cyclohexanes, offers a powerful tool to modulate molecular conformation, lipophilicity, metabolic stability, and binding affinity.[1][3]
This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this functional group in their work. This document will cover key aspects of the synthesis, conformational analysis, and chemical reactivity of gem-difluorocyclohexanes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis of gem-Difluorocyclohexanes
The most common and direct method for the synthesis of gem-difluorocyclohexanes is the deoxofluorination of the corresponding cyclohexanones using reagents such as sulfur tetrafluoride (SF4) or its derivatives.[4]
Key Synthetic Pathways
A general approach to gem-difluorocycloalkanes involves the deoxofluorination of the corresponding ketones.[4] This transformation is a cornerstone in the synthesis of these valuable building blocks.
Caption: General scheme for the synthesis of gem-difluorocyclohexanes via deoxofluorination.
Physicochemical Properties
The introduction of a gem-difluoro group into a cyclohexane ring significantly alters its physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms influences the acidity/basicity of nearby functional groups and modifies the molecule's lipophilicity and aqueous solubility.[3]
Table 1: Physicochemical Properties of Functionalized gem-Difluorocycloalkanes
| Compound | pKa | LogP | Aqueous Solubility (µg/mL) | Reference |
| Cyclohexanecarboxylic acid | 4.9 | 1.9 | 20000 | [3] |
| 4,4-Difluorocyclohexanecarboxylic acid | 4.3 | 1.6 | >250000 | [3] |
| Cyclohexylamine | 10.6 | 1.5 | >250000 | [3] |
| 4,4-Difluorocyclohexylamine | 9.8 | 1.2 | >250000 | [3] |
Conformational Analysis
The presence of a gem-difluoro group can have a profound impact on the conformational preferences of the cyclohexane ring. The C-F bonds are highly polarized, leading to significant dipole-dipole interactions and hyperconjugative effects that can favor specific chair or twist-boat conformations.[5] In macrocyclic systems, gem-difluorination has been shown to induce the formation of multiple stable conformers, which can be a critical factor in modulating binding to biological targets.[5]
Chemical Reactivity of the gem-Difluoro Moiety
The gem-difluoro group is generally considered to be chemically robust. However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups.
Minisci Reaction
The Minisci reaction is a radical-based C-H functionalization of electron-deficient heterocycles. Studies on gem-difluorinated cycloalkyl building blocks in the Minisci reaction have revealed the influence of the position of the gem-difluoro group on reactivity.[6]
Caption: Experimental workflow for the Minisci reaction with gem-difluorocycloalkyl building blocks.
It has been observed that 4,4-difluorinated cycloalkyl building blocks exhibit similar efficiency to their non-fluorinated counterparts in the Minisci reaction. In contrast, 3,3- and especially 2,2-difluorinated analogues demonstrate diminished activity.[6] This suggests that the proximity of the electron-withdrawing gem-difluoro group to the radical center has a significant impact on the reaction outcome.
Table 2: Relative Reactivity in the Minisci Reaction
| Radical Source | Relative Efficiency | Reference |
| Cyclohexyl | High | [6] |
| 4,4-Difluorocyclohexyl | High | [6] |
| 3,3-Difluorocyclohexyl | Moderate | [6] |
| 2,2-Difluorocyclohexyl | Low | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol is adapted from general procedures for the deoxofluorination of ketoesters.[4]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent in vacuo to obtain crude ethyl 4,4-difluorocyclohexanecarboxylate.
-
Purify the crude ester by flash column chromatography on silica gel.
-
Hydrolyze the purified ester by heating with 1 M NaOH solution.
-
After cooling, acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,4-difluorocyclohexanecarboxylic acid.
Conclusion
The gem-difluoro moiety in cyclohexanes is a valuable functional group in medicinal chemistry and drug design. Its synthesis is readily achievable through deoxofluorination of the corresponding ketones. The presence of the CF2 group significantly influences the physicochemical properties and conformational preferences of the cyclohexane ring. While generally stable, the gem-difluoro group can modulate the reactivity of adjacent functionalities, as demonstrated in the Minisci reaction. A deeper understanding of the synthesis, properties, and reactivity of gem-difluorocyclohexanes will continue to fuel their application in the development of novel therapeutics and functional molecules.
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Janus Molecules: A Technical Guide to the Discovery and Isolation of Novel Fluorinated Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the vast landscape of fluorinated motifs, a unique class of compounds known as facially polarized or "Janus" fluorinated cyclohexanes has emerged as a particularly promising area of research. These molecules, characterized by a distinct segregation of fluorine and hydrogen atoms on opposing faces of the cyclohexane ring, exhibit remarkable physicochemical properties that are poised to unlock new therapeutic and material applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and isolation of these novel fluorinated cyclohexanes, offering detailed experimental protocols and a comprehensive overview of their key characteristics.
The Dawn of Facial Polarization: A New Design Concept
The concept of facially polarized fluorinated cyclohexanes revolves around the stereocontrolled arrangement of C-F bonds on the cyclohexane scaffold. The high electronegativity of fluorine, combined with the specific spatial orientation of these bonds, induces a significant molecular dipole moment, creating an electron-rich fluorine face and an electron-deficient hydrogen face. This unique "Janus" characteristic governs the molecule's interaction with its environment, influencing properties such as polarity, solubility, and binding affinity to biological targets.[1][2]
One of the flagship molecules in this class is all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which exhibits an exceptionally high molecular dipole moment for an aliphatic compound.[3] This pioneering work has paved the way for the development of a diverse range of fluorinated cyclohexane analogues with tailored properties.
Synthesis and Isolation: A Detailed Look into the Laboratory
The synthesis of novel fluorinated cyclohexanes is a multi-step process that demands precise control over stereochemistry. A common and effective strategy involves a sequence of reactions starting from readily available aromatic precursors.
General Synthetic Workflow
The journey from a simple aromatic compound to a complex facially polarized fluorinated cyclohexane typically involves several key transformations. The following workflow diagram illustrates a representative synthetic and isolation sequence.
Key Experimental Protocols
Synthesis of all-cis-2,3,5,6-Tetrafluorocyclohexylamine Amine Building Blocks
This protocol is adapted from the work of Bykova et al. (2017) and outlines the synthesis of key fluorinated cyclohexane amine building blocks.[4][5][6]
Step 1: Birch Reduction of Benzonitrile
-
To a solution of benzonitrile in a mixture of tetrahydrofuran (THF) and tert-butanol, liquid ammonia is added at -78 °C.
-
Small pieces of sodium metal are added portion-wise until a persistent blue color is observed.
-
The reaction is quenched by the addition of an appropriate electrophile (e.g., methyl iodide) and allowed to warm to room temperature.
-
Standard aqueous work-up and extraction with an organic solvent (e.g., diethyl ether) yields the corresponding diene intermediate.
Step 2: Epoxidation
-
The diene intermediate is dissolved in a suitable solvent such as dichloromethane (DCM).
-
An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification to yield the di-epoxide.
Step 3: Hydrofluorination (Ring Opening)
-
The di-epoxide is treated with a hydrofluorinating agent, such as triethylamine trihydrofluoride (Et3N·3HF), at an elevated temperature.
-
The reaction progress is monitored by TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent and purified by column chromatography to afford the fluorohydrin intermediate.
Step 4: Deoxofluorination
-
The fluorohydrin is dissolved in an appropriate solvent and reacted with a deoxofluorinating agent, for instance, diethylaminosulfur trifluoride (DAST), at low temperature.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Careful quenching with a saturated aqueous solution of sodium bicarbonate is followed by extraction and purification to give the desired fluorinated cyclohexane.
Step 5: Reduction of the Nitrile Group
-
The fluorinated cyclohexane nitrile is reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
-
The reaction conditions are optimized to ensure complete reduction without affecting the fluorine substituents.
-
After work-up and purification, the final fluorinated cyclohexylamine is obtained.
Isolation and Purification
The isolation of the desired fluorinated cyclohexane stereoisomer often requires meticulous purification techniques. Column chromatography on silica gel is a standard method, using a gradient of solvents such as ethyl acetate and hexanes to separate the different diastereomers. In some cases, crystallization can be an effective method for obtaining highly pure single isomers. The stereochemistry of the final products is typically confirmed by advanced analytical techniques, including 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Physicochemical Properties: A Quantitative Overview
The unique structural features of facially polarized fluorinated cyclohexanes translate into distinct physicochemical properties. The following tables summarize key quantitative data for representative compounds.
Table 1: Dipole Moments of Selected Fluorinated Cyclohexanes
| Compound | Dipole Moment (Debye) | Reference |
| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 D | [3] |
| all-cis-2,3,5,6-Tetrafluorocyclohexane | 5.2 D | [4] |
Table 2: Lipophilicity (logP) of Phenyl-Substituted Cyclohexane Derivatives
| Compound | logP |
| Phenylcyclohexane | 4.99 |
| Phenyl-di-fluorocyclohexane | 3.30 |
| Phenyl-tri-fluorocyclohexane | 2.64 |
| Phenyl-tetra-fluorocyclohexane | 2.58 |
Potential Biological Activity: Interaction with GABA-A Receptors
While the exploration of the biological activities of novel fluorinated cyclohexanes is still in its early stages, computational studies have suggested their potential to interact with important biological targets. Docking studies on the structurally related hexachlorocyclohexanes have indicated possible binding to the GABA-A receptor, a key player in the central nervous system.[7] The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission. Modulation of this receptor can have profound effects on neuronal excitability.
The proposed interaction of a facially polarized fluorinated cyclohexane with the GABA-A receptor is depicted in the following signaling pathway diagram.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. wikipathways.org [wikipathways.org]
- 4. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 1,1-difluoro-3-methylcyclohexane motif in medicinal chemistry. The introduction of geminal fluorine atoms on a cyclohexane ring, particularly with the addition of a methyl group for stereochemical definition and potential interactions, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.
Introduction to Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties.[1][2][3] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity.[1][4] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a methylene group, while offering a distinct conformational and electronic profile.[1][5]
The this compound Moiety as a Bioisostere
The this compound group can be considered a valuable bioisosteric replacement for various common structural motifs in drug discovery. Its utility lies in the ability to fine-tune key drug-like properties.
Conceptual Framework for Bioisosteric Replacement:
The strategic replacement of a chemical moiety with a bioisostere aims to improve a compound's pharmacological profile without disrupting the essential interactions with its biological target. The this compound group can be used to replace fragments such as:
-
Cyclohexyl or methylcyclohexyl groups: To increase metabolic stability and modulate lipophilicity.
-
Carbonyl-containing rings: The CF2 group can mimic the steric and electronic properties of a ketone.
-
Other cyclic systems: To explore new chemical space and improve pharmacokinetic parameters.
dot
Caption: Bioisosteric replacement workflow.
Impact on Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the effects of gem-difluorination on the physicochemical properties of cyclohexane derivatives have been studied. The data from closely related analogs can serve as a valuable guide.
A study by Grygorenko et al. investigated the impact of gem-difluorination on the pKa, LogP, and aqueous solubility of functionalized cycloalkanes.[1] The findings are summarized for relevant cyclohexane derivatives below and are expected to be comparable for 3-methylcyclohexane analogs.
Table 1: Physicochemical Properties of Functionalized gem-Difluorinated Cyclohexanes and their Non-Fluorinated Analogs [1]
| Compound | Structure | pKa | ΔpKa (vs. Non-F) | LogP | ΔLogP (vs. Non-F) |
| Cyclohexanecarboxylic acid | C₆H₁₁COOH | 4.90 | - | 1.96 | - |
| 4,4-Difluorocyclohexanecarboxylic acid | 4,4-F₂-C₆H₉COOH | 4.54 | -0.36 | 1.83 | -0.13 |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.64 | - | 1.49 | - |
| 4,4-Difluorocyclohexylamine | 4,4-F₂-C₆H₉NH₂ | 9.87 | -0.77 | 1.34 | -0.15 |
Data extracted from Grygorenko et al. and represents a general trend for gem-difluorinated cyclohexanes.
Key Observations:
-
Acidity/Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms leads to a decrease in the pKa of nearby acidic or basic functional groups.[1] This can be crucial for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Lipophilicity (LogP): Gem-difluorination generally leads to a slight decrease in lipophilicity compared to the non-fluorinated counterparts.[1] This can be advantageous in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, potentially improving its solubility and reducing off-target toxicity.
Influence on Metabolic Stability
Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, thereby enhancing the metabolic stability of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.
While specific data for this compound is not available, studies on similar gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability.[1]
Hypothetical Metabolic Stabilization:
dot
Caption: Blocking metabolic pathways with fluorination.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of gem-difluorocycloalkanes is the deoxofluorination of the corresponding ketone.
General Protocol for Deoxofluorination of 3-Methylcyclohexanone:
Materials:
-
3-Methylcyclohexanone
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor™)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylcyclohexanone (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Workflow for Synthesis and Purification:
dot
Caption: Synthetic workflow for this compound.
In Vitro Metabolic Stability Assay
Protocol for Microsomal Stability Assay:
Materials:
-
Test compound (e.g., a drug candidate containing the this compound moiety)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.
-
Initiation of Reaction: Add the test compound and the NADPH regenerating system to the microsomal suspension to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Conclusion
The this compound moiety is a promising building block in medicinal chemistry for the optimization of drug candidates. Its introduction can lead to favorable modulations of key physicochemical properties such as pKa and lipophilicity, and it has the potential to enhance metabolic stability. The synthetic accessibility of this motif via deoxofluorination of the corresponding ketone allows for its incorporation into diverse molecular scaffolds. Researchers are encouraged to consider this fluorinated cyclohexane derivative as a valuable tool in their drug discovery programs to address challenges related to ADME and pharmacokinetic profiles.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluorinated Cyclohexanes in Drug Design: A Detailed Guide for Researchers
Introduction
The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry. Among the various fluorinated scaffolds, fluorinated cyclohexanes have emerged as particularly valuable motifs. The introduction of fluorine atoms onto a cyclohexane ring can profoundly influence a molecule's physicochemical and pharmacological properties, offering a route to optimize drug-like characteristics. This application note provides a comprehensive overview of the use of fluorinated cyclohexanes in drug design, complete with experimental protocols and data to guide researchers in this field.
Fluorination of the cyclohexane ring can lead to significant improvements in:
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][2]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein.[3][4] Fluorine can also influence the conformation of the cyclohexane ring, pre-organizing the molecule for optimal binding.
-
Physicochemical Properties: Fluorination can modulate a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
-
Conformational Control: The introduction of fluorine can have a significant impact on the conformational preferences of the cyclohexane ring, favoring specific chair or twist-boat conformations that can be crucial for biological activity.[7][8]
This document will explore these aspects in detail, providing practical guidance for the synthesis and evaluation of drug candidates containing fluorinated cyclohexane moieties.
Data Presentation: Physicochemical Properties
The following tables summarize the impact of fluorination on key physicochemical properties of cyclohexane derivatives.
Table 1: Comparison of pKa Values for Carboxylic Acids
| Compound | Structure | pKa | Reference |
| Cyclohexanecarboxylic acid | (Structure not available) | 4.90 | [9] |
| 4,4-Difluorocyclohexanecarboxylic acid | (Structure not available) | 4.35 | [9] |
| cis-4-Fluorocyclohexanecarboxylic acid | (Structure not available) | 4.81 | [10] |
| trans-4-Fluorocyclohexanecarboxylic acid | (Structure not available) | 4.67 | [10] |
Table 2: Comparison of LogP Values
| Compound | Structure | LogP | Reference |
| Phenylcyclohexane | (Structure not available) | 5.0 | [11] |
| 1,2,3,4,5,6-Hexafluorophenylcyclohexane | (Structure not available) | 2.6 | [11] |
| Phenyl-all-cis-tetrafluorocyclohexane | (Structure not available) | 2.6 | [11] |
| Morphine | (Structure not available) | 0.89 | [12] |
| Fluoromorphine β-C1 | (Structure not available) | 1.45 | [12] |
| Fluoromorphine β-C3 | (Structure not available) | 1.42 | [12] |
Case Studies: FDA-Approved Drugs
Several FDA-approved drugs feature fluorinated cycloalkane motifs, highlighting their therapeutic relevance.
-
Maraviroc (Selzentry®): An antiretroviral drug used to treat HIV infection, Maraviroc contains a 4,4-difluorocyclohexane moiety. This group is crucial for its binding to the CCR5 co-receptor, preventing the entry of the HIV virus into host cells.[13][14]
-
Ivosidenib (Tibsovo®): An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, Ivosidenib is used to treat acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its binding affinity and metabolic stability.[15][16]
-
Belzutifan (Welireg™): An inhibitor of hypoxia-inducible factor 2α (HIF-2α), Belzutifan is used to treat von Hippel-Lindau disease-associated renal cell carcinoma. The molecule incorporates a difluorocyclohexane group, which plays a key role in its mechanism of action.[17][18]
Mandatory Visualizations
Signaling Pathways
Caption: Maraviroc Mechanism of Action.
Caption: Ivosidenib Mechanism of Action.
Caption: Belzutifan Mechanism of Action.
Experimental Workflows
Caption: General Synthetic Workflow.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Synthesis of Fluorinated Cyclohexane-Containing Drugs
General Considerations: All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity. Anhydrous conditions should be maintained for reactions sensitive to moisture.
Protocol 1: Synthesis of Maraviroc (Illustrative Steps)
This protocol is a simplified representation of the synthesis of Maraviroc, focusing on the incorporation of the 4,4-difluorocyclohexane moiety.
-
Amide Coupling:
-
To a solution of (1S)-1-phenyl-3-(1-piperidinyl)propan-1-amine in a suitable solvent (e.g., dichloromethane), add 4,4-difluorocyclohexanecarboxylic acid and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography to yield the amide intermediate.
-
-
Reductive Amination:
-
To a solution of the amide intermediate in a suitable solvent (e.g., methanol), add the tropane-triazole fragment and a reducing agent (e.g., sodium cyanoborohydride).
-
Adjust the pH to ~6 with acetic acid and stir at room temperature until the reaction is complete.
-
Quench the reaction, perform an aqueous workup, and purify the final product, Maraviroc, by chromatography or crystallization.
-
Protocol 2: Synthesis of Ivosidenib (Illustrative Key Step)
This protocol highlights a key step in the synthesis of Ivosidenib.
-
Ugi Reaction:
-
In a suitable solvent (e.g., trifluoroethanol), combine the appropriate isocyanide, amine, aldehyde, and carboxylic acid components.
-
Stir the reaction at room temperature for the specified time.
-
After the reaction is complete, perform a workup and crystallization to isolate the desired diastereomer of the Ugi product, a key intermediate in the synthesis of Ivosidenib.
-
Protocol 3: Synthesis of Belzutifan (Illustrative Key Steps)
This protocol outlines key transformations in the synthesis of Belzutifan.
-
Benzylic Bromination:
-
Treat the indanone precursor with a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) under reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
-
Fluorination:
-
The subsequent introduction of fluorine can be achieved using various fluorinating agents (e.g., Selectfluor) under appropriate conditions to yield the fluorinated indanone intermediate, a precursor to Belzutifan.
-
Physicochemical Property Determination
Protocol 4: pKa Determination by 19F NMR
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Dissolve the fluorinated compound in each buffer solution to a constant concentration.
-
Acquire a 19F NMR spectrum for each sample.
-
Determine the chemical shift (δ) of the fluorine signal in each spectrum.
-
Plot the chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
Protocol 5: LogP Determination by Shake-Flask Method with HPLC Analysis
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a centrifuge tube.
-
Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the tube to separate the n-octanol and aqueous layers.
-
Carefully withdraw a sample from each layer.
-
Analyze the concentration of the compound in each sample by HPLC.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol layer to the concentration in the aqueous layer.
Biological Evaluation
Protocol 6: In Vitro Metabolic Stability Assay (Hepatocytes)
-
Prepare a suspension of cryopreserved human hepatocytes in incubation medium.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add the test compound to the hepatocyte suspension to a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 7: Radioligand Binding Assay (Competition)
-
Prepare cell membranes expressing the target receptor of interest.
-
In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature for a set time to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Protocol 8: Cell Permeability Assay (Caco-2)
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer (typically 21 days).
-
On the day of the assay, wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) chamber.
-
At various time points, take samples from the receiver chamber (B or A, respectively).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
Fluorinated cyclohexanes are a valuable and versatile class of building blocks in drug discovery. Their unique ability to modulate key pharmacological properties makes them an attractive tool for medicinal chemists seeking to optimize lead compounds. The data and protocols presented in this application note provide a solid foundation for researchers to explore the potential of fluorinated cyclohexanes in their own drug design and development programs. By understanding the principles of their application and employing the described experimental methodologies, scientists can effectively leverage the power of fluorine to create safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. go.drugbank.com [go.drugbank.com]
- 14. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the optimization of a drug candidate's metabolic stability is a critical step to ensure a favorable pharmacokinetic profile, leading to improved efficacy and safety. One strategy that has gained significant traction is the introduction of fluorine atoms into molecular scaffolds. The gem-difluorocyclohexane moiety, in particular, has emerged as a valuable functional group for enhancing metabolic stability. This is primarily achieved by blocking metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of adjacent atoms, rendering them less susceptible to enzymatic degradation. This document provides a detailed overview, quantitative data, and experimental protocols related to the application of gem-difluorocyclohexanes in improving the metabolic stability of drug candidates.
Mechanism of Metabolic Stabilization
The introduction of a gem-difluoro group onto a cyclohexane ring can sterically and electronically shield adjacent positions from enzymatic attack. The primary mechanism involves the replacement of a metabolically vulnerable C-H bond with a much stronger C-F bond, which is less prone to abstraction by oxidative enzymes.
Application Notes and Protocols: 1,1-Difluoro-3-methylcyclohexane in Materials Science
Introduction
1,1-Difluoro-3-methylcyclohexane is a fluorinated cycloalkane derivative that has garnered interest in materials science, primarily for its application in the formulation of liquid crystal (LC) mixtures. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, leading to materials with unique characteristics. In the case of this compound, the geminal difluoro group introduces a significant dipole moment perpendicular to the long axis of the molecule. This molecular feature is instrumental in the formulation of liquid crystal displays (LCDs) that require negative dielectric anisotropy (Δε < 0), such as those utilized in Vertical Alignment (VA) and In-Plane Switching (IPS) modes. These display technologies benefit from the enhanced contrast ratios, wider viewing angles, and faster response times offered by liquid crystal mixtures with negative dielectric anisotropy.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its use in liquid crystal formulations.
Physicochemical Properties
While extensive experimental data for pure this compound is not widely published, computed properties provide a foundational understanding of the molecule. It is crucial for researchers to experimentally verify these properties for their specific applications.
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₁₂F₂ | [4] |
| Molecular Weight | 134.17 g/mol | [4] |
| XLogP3 | 3.1 | [4] |
| Boiling Point (Predicted) | 125.5 ± 8.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-methylcyclohexanone via geminal difluorination using Diethylaminosulfur trifluoride (DAST).
Materials:
-
3-methylcyclohexanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclohexanone in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Diethylaminosulfur trifluoride (DAST) dropwise to the stirred solution. Caution: DAST is toxic and corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully and slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate in an ice bath to neutralize excess DAST and acidic byproducts.
-
Transfer the quenched mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Formulation of a Negative Dielectric Anisotropy Liquid Crystal Mixture
This protocol provides a general procedure for incorporating this compound into a host liquid crystal mixture to achieve negative dielectric anisotropy. The exact composition will need to be optimized based on the desired final properties.
Materials:
-
This compound
-
A nematic liquid crystal host mixture with positive or low positive dielectric anisotropy (e.g., a mixture of cyanobiphenyls).
-
Small glass vials
-
Precision balance
-
Vortex mixer or ultrasonic bath
-
Heating plate
Procedure:
-
Determine the desired weight percentage of this compound in the final mixture. This will typically range from 5% to 20% by weight, depending on the host and target Δε.
-
Accurately weigh the host liquid crystal mixture into a clean glass vial.
-
Accurately weigh the required amount of this compound and add it to the vial containing the host mixture.
-
Seal the vial and gently heat it on a hot plate to a temperature above the clearing point of the host mixture to ensure all components are in the isotropic liquid phase.
-
Thoroughly mix the components using a vortex mixer or by placing the vial in an ultrasonic bath until a homogenous solution is obtained.
-
Slowly cool the mixture back to room temperature. The resulting mixture is now ready for characterization.
Logical Relationship for Formulation:
Caption: Logical steps for formulating a negative Δε liquid crystal mixture.
Protocol 3: Characterization of Dielectric Anisotropy
This protocol outlines the measurement of the dielectric anisotropy (Δε) of the formulated liquid crystal mixture.
Materials:
-
Formulated liquid crystal mixture
-
Two types of liquid crystal test cells: one for planar alignment and one for homeotropic alignment.
-
LCR meter
-
Function generator
-
Temperature controller
-
Polarizing microscope
Procedure:
-
Cell Filling: Fill both the planar and homeotropic alignment cells with the formulated liquid crystal mixture in its isotropic phase by capillary action.
-
Temperature Control: Place the filled cells in a temperature-controlled stage and allow them to stabilize at the desired measurement temperature.
-
Alignment Verification: Observe the cells under a polarizing microscope to confirm the proper alignment (uniform extinction for the homeotropic cell and uniform brightness for the planar cell between crossed polarizers).
-
Capacitance Measurement:
-
Measure the capacitance of the empty cells (C_empty) before filling.
-
For the planar aligned cell, apply an AC voltage (typically 1 kHz) and measure the capacitance (C_parallel). This allows for the determination of the dielectric permittivity parallel to the director (ε_parallel).
-
For the homeotropic aligned cell, apply the same AC voltage and measure the capacitance (C_perpendicular). This provides the dielectric permittivity perpendicular to the director (ε_perpendicular).
-
-
Calculation of Dielectric Constants:
-
ε_parallel = C_parallel / C_empty
-
ε_perpendicular = C_perpendicular / C_empty
-
-
Calculation of Dielectric Anisotropy:
-
Δε = ε_parallel - ε_perpendicular
-
Experimental Workflow for Dielectric Characterization:
Caption: Workflow for the characterization of dielectric anisotropy.
Application Data
The primary application of this compound is as an additive in liquid crystal mixtures to induce or enhance negative dielectric anisotropy. The performance of a liquid crystal display is highly dependent on the properties of the liquid crystal mixture used.
Table of Expected Properties for a Formulated LC Mixture:
The following table provides a hypothetical example of how the properties of a standard positive Δε liquid crystal host might change upon the addition of this compound. The exact values will depend on the specific host and the concentration of the additive.
| Property | Host LC Mixture (e.g., E7) | Host LC + 15 wt% this compound (Hypothetical) |
| Clearing Point (T_c) | ~60 °C | May decrease slightly |
| Dielectric Anisotropy (Δε) at 20°C | ~+14 | ~ -2 to -4 |
| Birefringence (Δn) at 589 nm, 20°C | ~0.225 | May decrease slightly |
| Rotational Viscosity (γ₁) at 20°C | High | May decrease |
| Threshold Voltage (V_th) for VA cell | N/A | Dependent on final Δε and elastic constants |
Conclusion
This compound serves as a valuable component in the design of advanced liquid crystal materials. Its primary function is to enable the formulation of liquid crystal mixtures with negative dielectric anisotropy, which are essential for modern high-performance displays. The protocols outlined in this document provide a framework for the synthesis, formulation, and characterization of liquid crystal systems incorporating this fluorinated additive. Further research and optimization of mixture compositions will continue to expand the application space for this and similar fluorinated materials in the field of materials science.
References
Application Notes and Protocols for Incorporating Gem-Difluoro Groups into Organic Molecules
The introduction of a gem-difluoro (-CF2-) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This structural motif serves as a valuable bioisostere for carbonyl groups, amides, and other functionalities, offering improved metabolic stability, lipophilicity, and binding affinity without significant steric alteration.[1][2][3][4] The strong electron-withdrawing nature of the two fluorine atoms can also modulate the acidity of adjacent protons and influence molecular conformation.
This document provides detailed application notes and experimental protocols for several key methods used to install gem-difluoro groups, tailored for researchers, scientists, and drug development professionals.
Protocol 1: Deoxygenative Difluoroolefination of Carbonyl Compounds
Application Note: The deoxygenative difluoroolefination of aldehydes and ketones is a direct and widely used method for converting a carbonyl group into a gem-difluoroalkene (1,1-difluoroalkene).[2] This transformation is particularly valuable as the resulting gem-difluoroalkene can act as a stable mimic of a carbonyl group or serve as a versatile synthetic intermediate for further functionalization.[2][5] One of the most straightforward approaches involves a Wittig-type reaction, where a difluoromethylene phosphonium ylide is generated in situ from reagents like (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and triphenylphosphine (PPh₃).[2] This method is applicable to a variety of aromatic and enolizable aldehydes.[2]
Data Presentation: Substrate Scope of Aldehyde Difluoroolefination
| Entry | Substrate (Aldehyde) | Product | Yield (%) | Reference |
| 1 | 4-(t-Butylthio)benzaldehyde | 1-(t-Butylthio)-4-(2,2-difluorovinyl)benzene | 75 | [2] |
| 2 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 71 | [2] |
| 3 | 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 68 | [2] |
| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 65 | [2] |
| 5 | Thiophene-2-carbaldehyde | 2-(2,2-Difluorovinyl)thiophene | 58 | [2] |
| 6 | 3-Phenylpropanal | (3,3-Difluoroprop-1-en-1-yl)benzene | 47 | [2] |
Experimental Protocol: Synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene
This protocol is adapted from the procedure described by Hu et al.[2]
-
Materials:
-
4-Bromobenzaldehyde (0.5 mmol, 92.5 mg)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 393 mg)
-
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) (1.0 mmol, 145 mg, 128 µL)
-
Potassium Iodide (KI) (0.1 mmol, 16.6 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Pressure tube (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL pressure tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde, triphenylphosphine, and potassium iodide.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (2.0 mL) followed by TMSCF₂Cl (1.0 mmol) via syringe.
-
Seal the pressure tube tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with petroleum ether) to afford the pure 1-bromo-4-(2,2-difluorovinyl)benzene.
-
Visualization: Proposed Reaction Mechanism
Caption: Wittig-type mechanism for gem-difluoroolefination of aldehydes.
Protocol 2: Synthesis of Gem-Difluoroalkenes via Dehydrofluorination
Application Note: An alternative route to gem-difluoroalkenes involves the dehydrofluorination of trifluoromethyl (-CF₃) containing compounds. This method is particularly effective for substrates where a CF₃ group is positioned alpha to a proton that can be abstracted by a base.[4][6] The reaction proceeds via an E2 or E1cb elimination mechanism. This strategy has been successfully applied to synthesize novel gem-difluoroalkene β-lactams from their 4-CF₃ precursors using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS).[4] The resulting products are of interest as potential bioactive compounds, acting as bioisosteres of azetidine-2,4-diones.[4][6]
Data Presentation: Dehydrofluorination of 4-CF₃-β-Lactams
| Entry | Substrate | Base (equiv.) | Yield of Gem-Difluoroalkene (%) | Reference |
| 1 | 3,3-Dimethyl-4-CF₃-β-lactam | LiHMDS (6) | 87 | [4] |
| 2 | 3-Ethyl-3-methyl-4-CF₃-β-lactam | LiHMDS (6) | 84 | [4] |
| 3 | 3-Benzyl-3-methyl-4-CF₃-β-lactam | LiHMDS (6) | 86 | [4] |
| 4 | 3-Allyl-3-methyl-4-CF₃-β-lactam | LiHMDS (6) | 85 | [4] |
Experimental Protocol: Synthesis of 3,3-Dimethyl-4-difluoromethylene-β-lactam
This protocol is based on the work of Guesné et al.[4]
-
Materials:
-
3,3-Dimethyl-4-trifluoromethyl-β-lactam (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 6.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Dissolve the 3,3-dimethyl-4-trifluoromethyl-β-lactam substrate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (6.0 equivalents) dropwise to the stirred reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress using thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired gem-difluoroalkene β-lactam.
-
Visualization: Experimental Workflow
Caption: Workflow for synthesis of gem-difluoroalkenes from CF3-β-lactams.
Protocol 3: Dihydrofluorination of Alkynes
Application Note: The direct conversion of alkynes into gem-difluoroalkanes represents a highly atom-economical approach to this important functional group. Gold-catalyzed hydrofluorination using a stable and nucleophilic fluorine source like DMPU/HF complex allows for the regioselective mono- and dihydrofluorination of alkynes.[7] This method provides access to synthetically valuable gem-difluoromethylene compounds under relatively mild conditions and is compatible with cationic metal catalysts.[7]
Data Presentation: Gold-Catalyzed Dihydrofluorination of Alkynes
| Entry | Alkyne Substrate | Catalyst | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | [Au(IPr)]NTf₂ | 1-(1,1-Difluoroethyl)benzene | 85 | [7] |
| 2 | 1-Octyne | [Au(IPr)]NTf₂ | 2,2-Difluorooctane | 76 | [7] |
| 3 | 4-Phenyl-1-butyne | [Au(IPr)]NTf₂ | 2,2-Difluoro-4-phenylbutane | 81 | [7] |
| 4 | Cyclopropylacetylene | [Au(IPr)]NTf₂ | (1,1-Difluoroethyl)cyclopropane | 75 | [7] |
Experimental Protocol: Synthesis of 1-(1,1-Difluoroethyl)benzene
This protocol is a representative example based on the gold-catalyzed reaction described by Xu et al.[7]
-
Materials:
-
Phenylacetylene (0.2 mmol)
-
[Au(IPr)]NTf₂ (5 mol%, 0.01 mmol)
-
DMPU/HF complex (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, add the gold catalyst [Au(IPr)]NTf₂ to a vial.
-
Add anhydrous DCM, followed by the phenylacetylene substrate.
-
Add the DMPU/HF complex to the reaction mixture.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction by GC-MS or NMR until the alkyne is fully consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the 1-(1,1-difluoroethyl)benzene.
-
Visualization: Alkyne to Gem-Difluoroalkane Transformation
References
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 3. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes and Protocols for 1,1-Difluoro-3-methylcyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoro-3-methylcyclohexane is a fluorinated cyclic alkane that holds potential as a specialized non-polar solvent for various applications in research, organic synthesis, and drug development. The introduction of fluorine atoms into the cyclohexane ring is known to significantly alter the physicochemical properties of the parent hydrocarbon, often imparting unique characteristics such as increased density, thermal stability, and a distinct polarity profile. These attributes can be strategically leveraged to influence reaction outcomes, enhance solubility of specific compounds, and provide a unique medium for analytical applications.
This document provides an overview of the potential applications of this compound, along with generalized experimental protocols. It is important to note that while the theoretical basis for its utility is strong, comprehensive experimental data for this specific solvent is not widely available in published literature. Therefore, the information presented herein is based on the known properties of analogous fluorinated compounds and general principles of solvent chemistry. Researchers are advised to conduct preliminary validation experiments for their specific applications.
Physicochemical Properties
A summary of the available and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for its appropriate application in experimental setups.
Table 1: Physicochemical Properties of this compound and Comparison with Related Solvents
| Property | This compound | Cyclohexane | Toluene |
| Molecular Formula | C₇H₁₂F₂[1] | C₆H₁₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 134.17[1] | 84.16 | 92.14 |
| Boiling Point (°C) | Data not available | 80.7 | 110.6 |
| Density (g/mL) | Data not available | 0.779 | 0.867 |
| Dielectric Constant | Data not available | 2.02 | 2.38 |
| Polarity Index | Estimated to be low | 0.2 | 2.4 |
| Solubility in Water | Expected to be very low | Insoluble | Very slightly soluble |
Note: "Data not available" indicates that experimentally determined values for this compound could not be located in the searched literature. The polarity index is an estimation based on its structure.
Potential Applications in Research and Drug Development
The unique properties of fluorinated solvents suggest several areas where this compound could offer advantages over conventional non-polar solvents.
Organic Synthesis
As a non-polar, aprotic solvent, this compound is anticipated to be a suitable medium for a variety of organic reactions, particularly those involving non-polar reactants and intermediates.
-
Reactions Requiring Inert Media: Its stability makes it a potential solvent for reactions sensitive to protic or reactive solvents.
-
Fluorinated Compound Synthesis: It may offer enhanced solubility for fluorinated reagents and substrates, facilitating homogeneous reaction conditions.
-
Catalysis: The unique electronic environment created by the C-F bonds could potentially influence the outcome of certain catalytic reactions.
Drug Formulation and Delivery
The partial fluorination of the cyclohexane ring can enhance the solubility of lipophilic and fluorinated drug candidates. This property is particularly relevant in the context of drug discovery where many lead compounds exhibit poor solubility in common formulation vehicles.
Analytical Chemistry
-
Chromatography: Due to its non-polar nature, it could be employed as a mobile phase component in normal-phase chromatography for the separation of non-polar analytes.
-
Spectroscopy: Its transparency in certain regions of the UV-Vis and IR spectrum may make it a suitable solvent for spectroscopic analysis of non-polar compounds.
Experimental Protocols
The following are generalized protocols. Users should adapt these protocols based on the specific requirements of their experiments and perform appropriate safety assessments.
Protocol for a General Organic Reaction
This protocol outlines a general workflow for conducting an organic reaction using this compound as a solvent.
Caption: General workflow for an organic synthesis experiment.
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried to remove any residual water. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
Reaction Setup: To a reaction flask, add the starting materials and a magnetic stir bar.
-
Add the required volume of this compound as the solvent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature for the predetermined reaction time. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer containing the product in this compound should be separated.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.
-
Analysis: Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Protocol for Solubility Assessment of a Drug Candidate
This protocol describes a method to determine the solubility of a compound in this compound.
Caption: Workflow for determining the solubility of a compound.
Methodology:
-
To a series of vials, add a known volume of this compound.
-
Add an excess amount of the drug candidate to each vial.
-
Seal the vials and place them in a shaker or on a stir plate at a constant temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the drug candidate in the diluted solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the solubility of the drug candidate in this compound (e.g., in mg/mL or mol/L).
Signaling Pathway Visualization (Hypothetical)
While this compound is a solvent and not a bioactive molecule, it can be used as a vehicle for delivering a drug that targets a specific signaling pathway. The following diagram illustrates a hypothetical scenario where a drug, dissolved in this solvent, inhibits a kinase in a cancer-related pathway.
Caption: Drug delivery to inhibit a cellular signaling pathway.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the solvent in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents an interesting profile as a potential non-polar solvent for specialized applications in organic synthesis and drug development. Its fluorinated nature suggests unique properties that could be advantageous in specific contexts. However, the lack of comprehensive experimental data necessitates careful evaluation and validation by researchers for their intended applications. The protocols and information provided in this document serve as a general guide to encourage and facilitate further investigation into the utility of this promising solvent.
References
Application Notes and Protocols for Studying Protein-Ligand Interactions with Fluorinated Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery. Fluorinated cyclohexanes, in particular, offer a unique combination of conformational rigidity and modulated physicochemical properties that make them attractive probes and ligand components for studying protein-ligand interactions. The strategic placement of fluorine atoms on the cyclohexane ring can influence binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for leveraging fluorinated cyclohexanes in the investigation of protein-ligand binding events.
The high electronegativity and small size of fluorine atoms allow them to form unique interactions within a protein's binding pocket, including hydrogen bonds and multipolar interactions, which can significantly impact binding thermodynamics.[1][2] Furthermore, the presence of the ¹⁹F isotope, with its 100% natural abundance and high NMR sensitivity, provides a powerful and background-free spectroscopic handle for detailed biophysical characterization of these interactions.[3][4]
This guide will cover the application of key biophysical techniques—¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—to the study of protein interactions with fluorinated cyclohexane ligands.
Key Applications of Fluorinated Cyclohexanes
-
¹⁹F NMR in Fragment-Based Drug Discovery (FBDD): Fluorinated cyclohexanes can be used as fragments in screening campaigns to identify initial hits that bind to a target protein. The ¹⁹F NMR signal provides a sensitive indicator of binding.[5]
-
Probing Binding Site Environments: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. Changes in the ¹⁹F chemical shift upon binding can provide valuable information about the nature of the binding pocket.
-
Improving Pharmacokinetic Properties: The introduction of fluorine can block metabolically labile positions and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.
-
Thermodynamic Profiling: Fluorination can lead to enthalpy-entropy compensation, and studying these effects with techniques like ITC provides a deeper understanding of the driving forces behind binding.[1]
Data Presentation: Quantitative Analysis of Protein-Fluorinated Cyclohexane Interactions
The following table summarizes hypothetical quantitative data for the binding of a series of fluorinated cyclohexane derivatives to a model protein, illustrating the type of data that can be obtained from the experimental protocols described herein.
| Ligand | Technique | Kd (µM) | kon (10⁵ M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| Cyclohexane | ITC | >1000 | - | - | - | - | - | - |
| 4-fluorocyclohexanol | ¹⁹F NMR | 250 | - | - | - | - | - | - |
| cis-1,4-difluorocyclohexane | SPR | 120 | 1.2 | 0.144 | - | - | - | - |
| trans-1,4-difluorocyclohexane | ITC | 85 | - | - | -5.2 | -1.5 | -6.7 | 1.1 |
| all-cis-1,2,3,4-tetrafluorocyclohexane | SPR | 30 | 2.5 | 0.075 | - | - | - | - |
| all-cis-1,2,3,4-tetrafluorocyclohexane | ITC | 28 | - | - | -7.8 | -0.5 | -8.3 | 0.9 |
Experimental Protocols
Protocol 1: ¹⁹F NMR for Fragment Screening and Binding Affinity Determination
This protocol outlines the use of one-dimensional ¹⁹F NMR to screen for the binding of fluorinated cyclohexane fragments to a target protein and to estimate the dissociation constant (Kd).[3]
Materials:
-
Target protein (e.g., 10-50 µM in a suitable NMR buffer)
-
Fluorinated cyclohexane fragment library (stock solutions in DMSO-d₆)
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Methodology:
-
Protein Preparation: Prepare a solution of the target protein at the desired concentration in the NMR buffer. The protein should be pure and stable under the experimental conditions.
-
Ligand Preparation: Prepare stock solutions of the fluorinated cyclohexane fragments at a high concentration (e.g., 100 mM) in DMSO-d₆.
-
NMR Sample Preparation:
-
For screening, prepare a cocktail of 5-10 fragments in the NMR buffer, with each fragment at a final concentration of ~100-200 µM. The total DMSO-d₆ concentration should be kept low (<1%) to avoid protein denaturation.
-
Prepare a control sample containing only the fragment cocktail in the buffer.
-
Prepare the experimental sample by adding the target protein to the fragment cocktail to a final concentration of 10-50 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the control and the experimental samples.
-
Typical acquisition parameters include a spectral width covering the expected chemical shift range of the fluorinated compounds, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
-
Data Analysis for Screening:
-
Compare the spectra of the control and experimental samples.
-
A significant broadening or disappearance of a ¹⁹F signal in the presence of the protein indicates binding.
-
-
Kd Determination by Titration:
-
For a confirmed hit, prepare a series of NMR samples with a constant concentration of the protein (e.g., 20 µM) and increasing concentrations of the single fluorinated cyclohexane ligand (from 0 to ~10x the expected Kd).
-
Acquire ¹⁹F NMR spectra for each sample.
-
Monitor the change in the ¹⁹F chemical shift (Δδ) or line broadening as a function of ligand concentration.
-
Fit the titration data to a one-site binding model to calculate the dissociation constant (Kd).
-
Caption: Workflow for ¹⁹F NMR-based fragment screening and Kd determination.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[6][7][8][9]
Materials:
-
Purified target protein (e.g., 10-20 µM in ITC buffer)
-
Purified fluorinated cyclohexane ligand (e.g., 100-200 µM in the same ITC buffer)
-
ITC buffer (e.g., 50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4). The buffer for the protein and ligand must be identical.
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare the protein and ligand solutions in the exact same, degassed ITC buffer to minimize dilution heats.
-
The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy or amino acid analysis).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (~200-300 µL, depending on the instrument).
-
Load the ligand solution into the injection syringe (~40-50 µL).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat pulses for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations:
-
ΔG = -RTln(Ka) = RTln(Kd)
-
ΔG = ΔH - TΔS
-
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic information such as the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[10][11][12][13]
Materials:
-
Purified target protein with a suitable tag for immobilization (e.g., His-tag, Biotin) or for amine coupling.
-
Fluorinated cyclohexane ligand.
-
SPR instrument and sensor chips (e.g., CM5, NTA, SA).
-
Running buffer (e.g., HBS-EP+, PBS).
-
Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface. The choice of immobilization chemistry depends on the protein and available tags. Amine coupling is a common method for unmodified proteins.
-
Aim for a low to medium immobilization density to minimize mass transport limitations.
-
-
SPR Experiment:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of the fluorinated cyclohexane ligand over the immobilized protein surface (analyte). Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time. This consists of an association phase (ligand injection) and a dissociation phase (buffer flow).
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound ligand, if necessary.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel signal and the buffer-only injection (double referencing).
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.
-
References
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. youtube.com [youtube.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 19F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the study of 1,1-Difluoro-3-methylcyclohexane using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. The unique properties of the 19F nucleus, such as its 100% natural abundance, high sensitivity, and wide chemical shift range, make 19F NMR an invaluable tool for characterizing the structure, dynamics, and conformational behavior of fluorinated molecules, which are of increasing importance in pharmaceutical and agrochemical research.[1][2][3]
Introduction to 19F NMR in Drug Discovery
Fluorine is a bioisostere for hydrogen or a hydroxyl group and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1] The sensitivity of the 19F chemical shift to the local electronic environment provides a powerful probe for molecular interactions and conformational changes.[4][5] In drug development, 19F NMR is employed in fragment-based screening to identify hits, characterize protein-ligand interactions, and determine the binding modes of small molecules.[1][6][7][8][9] The absence of endogenous fluorine signals in biological systems ensures background-free spectra, simplifying analysis.[1]
Conformational Analysis of this compound
The conformational equilibrium of cyclohexane rings is a critical determinant of the biological activity of cyclic drug molecules. For this compound, the chair conformations are of primary interest. The methyl group can occupy either an equatorial or axial position, leading to two primary conformers. The orientation of the fluorine atoms (axial and equatorial) relative to the methyl group significantly influences their chemical shifts and coupling constants, providing a detailed picture of the conformational landscape.
Variable temperature (VT) 19F NMR is a key technique to study the dynamic exchange between these conformers.[10][11] By lowering the temperature, the rate of ring inversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial fluorine atoms in each conformer.
Quantitative NMR Data
The following table summarizes the reported 1H, 13C, and 19F NMR data for this compound at room temperature in CDCl3.[12]
| Nucleus | Position | Chemical Shift (ppm) | Coupling Constants (Hz) |
| 19F | F_ax | -93.3 | 2J(F_ax, F_eq) = 235.0 |
| F_eq | -109.8 | 3J(F_ax, H_2ax) = 22.0, 3J(F_ax, H_2eq) = 6.0 | |
| 3J(F_eq, H_2ax) = 6.0, 3J(F_eq, H_2eq) = 22.0 | |||
| 1H | 2ax | 1.85 | |
| 2eq | 2.05 | ||
| 3a | 1.65 | ||
| 4ax | 1.25 | ||
| 4eq | 1.75 | ||
| 5ax | 1.20 | ||
| 5eq | 1.70 | ||
| 6ax | 1.55 | ||
| 6eq | 1.95 | ||
| CH3 | 0.95 | 3J(H,H) = 6.5 | |
| 13C | 1 | 124.5 | 1J(C,F) = 240.0 |
| 2 | 35.5 | 2J(C,F) = 25.0 | |
| 3 | 30.0 | 3J(C,F) = 5.0 | |
| 4 | 34.5 | ||
| 5 | 25.5 | ||
| 6 | 35.0 | 2J(C,F) = 25.0 | |
| CH3 | 22.5 |
Data sourced from Abraham and Edgar.[12]
Experimental Protocols
Protocol 1: Standard 1D 19F NMR Spectroscopy
This protocol outlines the acquisition of a standard one-dimensional 19F NMR spectrum.
1. Sample Preparation:
-
Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).[13]
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[14]
-
Transfer the filtered solution to a clean 5 mm NMR tube.[15]
-
For quantitative measurements, an internal standard such as trifluorotoluene can be added.
2. Instrument Setup:
-
Use a spectrometer equipped with a probe capable of 19F detection.
-
Tune and match the probe for the 19F frequency.
-
Optimize the field homogeneity (shimming) using the deuterium lock signal.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for 1H-decoupled 19F NMR).[16]
-
Spectral Width (SW): Set a wide spectral width (e.g., 200 ppm) initially to locate the signals, then optimize to a narrower region (e.g., 50 ppm) encompassing all fluorine resonances.[17]
-
Transmitter Offset (O1p): Center the spectral width on the expected chemical shift range of the fluorine atoms (~ -100 ppm).[17]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
4. Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to an external or internal standard (e.g., CFCl3 at 0 ppm).
Protocol 2: Variable Temperature (VT) 19F NMR for Conformational Analysis
This protocol is designed to study the conformational dynamics of this compound.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, using a solvent with a low freezing point suitable for the desired temperature range (e.g., CD2Cl2 or a mixture of CS2 and CFCl3).[10]
2. Instrument Setup:
-
Use a spectrometer equipped with a variable temperature unit.
-
Calibrate the temperature of the probe.
-
After inserting the sample, allow it to equilibrate at each new temperature for 5-10 minutes before starting the acquisition.
3. Acquisition and Analysis:
-
Acquire a series of 1D 19F NMR spectra at different temperatures, starting from room temperature and decreasing in increments (e.g., 10 K).
-
Observe the coalescence of the signals for the axial and equatorial fluorine atoms as the temperature is lowered.
-
Below the coalescence temperature, the signals for the individual conformers will be resolved.
-
The relative integrals of the signals for the axial and equatorial conformers at low temperatures can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.
-
The rate of conformational exchange at different temperatures can be determined by lineshape analysis of the spectra around the coalescence temperature to calculate the activation energy (ΔG‡) of the ring flip.[10]
Protocol 3: 2D 1H-19F Heteronuclear Correlation Spectroscopy (HETCOR/HSQC)
This experiment is used to identify which protons are coupled to the fluorine atoms.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
2. Instrument Setup:
-
Use a spectrometer with a probe capable of both 1H and 19F detection and pulsing.
-
Calibrate the 90° pulse widths for both 1H and 19F.
3. Acquisition Parameters:
-
Pulse Program: A standard HETCOR or HSQC pulse sequence.
-
Spectral Width (SW): Set the spectral width in the 19F dimension (F1) to cover the fluorine signals and in the 1H dimension (F2) to cover the proton signals.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Optimization: The delays in the pulse sequence should be optimized for an average one-bond 1H-19F coupling constant (typically around 20-50 Hz for vicinal couplings).
4. Data Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
The resulting spectrum will show cross-peaks between fluorine atoms and their coupled protons.
Application in Drug Development: A Case Study
Understanding the conformational preferences of a fluorinated scaffold like this compound is crucial in drug design. The spatial arrangement of the fluorine atoms and the methyl group can significantly impact how the molecule fits into a protein's binding pocket.
For instance, if this scaffold is part of a larger drug molecule, one conformer might present a hydrophobic methyl group in a position that favors interaction with a hydrophobic pocket of the target protein, while the other conformer might orient the fluorine atoms to form favorable electrostatic or hydrogen-bonding interactions. The conformational equilibrium, as determined by VT-NMR, will dictate the population of the bioactive conformer in solution. This information can guide medicinal chemists in modifying the scaffold to lock it into the desired conformation, thereby improving binding affinity and selectivity.
Furthermore, the 19F chemical shifts are highly sensitive to the binding event itself. Changes in the 19F spectrum upon addition of a target protein can be used to confirm binding, determine binding affinity, and probe the local environment of the fluorine atoms in the bound state.[1][7][18]
Conclusion
19F NMR spectroscopy offers a powerful and versatile set of tools for the detailed characterization of fluorinated molecules like this compound. The protocols and data presented here provide a foundation for researchers and drug development professionals to leverage these techniques for structural elucidation, conformational analysis, and the study of molecular interactions, ultimately aiding in the design and optimization of novel therapeutics.
References
- 1. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. F19 detection [nmr.chem.ucsb.edu]
- 18. 19F NMR Reveals Multiple Conformations at the Dimer Interface of the Non-Structural Protein 1 Effector Domain from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Fluorinated Cyclohexanes
Introduction
Fluorinated cyclohexanes are of significant interest to researchers in medicinal chemistry and materials science. The introduction of fluorine atoms into a cyclohexane ring can profoundly influence the molecule's conformational preferences, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of synthetic methods that allow for the precise control of the stereochemistry of fluorine incorporation is of paramount importance. These application notes provide an overview of key stereoselective methods for the synthesis of fluorinated cyclohexanes, complete with detailed experimental protocols and comparative data.
Diastereoselective Synthesis via Epoxidation and Ring-Opening
A common and effective strategy for the diastereoselective synthesis of fluorinated cyclohexanes involves the epoxidation of a cyclohexene derivative, followed by the regioselective ring-opening of the resulting epoxide with a fluoride source. The stereochemistry of the starting cyclohexene and the epoxidation step directs the facial selectivity, while the subsequent nucleophilic attack by fluoride typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of attack.
Data Presentation
| Entry | Cyclohexene Substrate | Epoxidation Reagent | Fluorinating Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Cyclohexene | m-CPBA | Deoxofluor | trans-1-fluoro-2-hydroxycyclohexane | Not Reported | Not Reported | [1] |
| 2 | Ethyl cyclohex-3-enecarboxylate | m-CPBA | XtalFluor-E / Et₃N·3HF | Ethyl trans-3-fluoro-4-hydroxycyclohexanecarboxylate | Not Reported | Regioselective | [1][2] |
Experimental Protocol: Synthesis of Ethyl trans-3-fluoro-4-hydroxycyclohexanecarboxylate
This protocol is adapted from the work of Remete, A. M., et al.[1][2]
Step 1: Epoxidation of Ethyl cyclohex-3-enecarboxylate
-
To a solution of ethyl cyclohex-3-enecarboxylate (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portionwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.
Step 2: Oxirane Ring-Opening with XtalFluor-E
-
To a solution of the epoxide from Step 1 (1.0 equiv) in anhydrous 1,4-dioxane under an argon atmosphere, add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv).
-
Add XtalFluor-E (1.0 equiv) to the mixture.
-
Reflux the reaction mixture for the time required for complete conversion (monitor by TLC).
-
After cooling to room temperature, dilute the solution with CH₂Cl₂ and wash with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl trans-3-fluoro-4-hydroxycyclohexanecarboxylate.
Workflow Diagram
Caption: Workflow for diastereoselective fluorination via epoxidation.
Enantioselective Synthesis of Fluorinated Cyclohexenones via Organocatalytic Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that can be adapted for the enantioselective synthesis of chiral fluorinated cyclohexenones. By employing a chiral organocatalyst, typically a primary or secondary amine derived from a cinchona alkaloid, the reaction between an α-fluoro-β-ketoester and an α,β-unsaturated ketone proceeds through a stereocontrolled Michael addition followed by an intramolecular aldol condensation.
Data Presentation
| Entry | α-Fluoro-β-ketoester | Michael Acceptor | Organocatalyst | Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Ethyl 2-fluoro-3-oxobutanoate | Chalcone | Cinchona Alkaloid Amine (cat-1) | C₆H₅CO₂H | 79 | 5:1 | 99 | [3][4] |
| 2 | Ethyl 2-fluoro-3-oxobutanoate | Chalcone | Cinchona Alkaloid Amine (cat-1) | CF₃C₆H₄CO₂H | 89 | 9:1 | 99 | [3][4] |
| 3 | Ethyl 2-fluoro-3-oxobutanoate | (E)-1,3-diphenylprop-2-en-1-one | Primary-secondary diamine | Not Reported | Moderate-Good | Excellent | Excellent | [5] |
Experimental Protocol: One-pot Fluorination and Organocatalytic Robinson Annulation
This protocol is adapted from the work of Huang, X., et al.[3][4]
-
In a reaction vial, combine the β-ketoester (1.0 equiv), the cinchona alkaloid amine catalyst (20 mol%), and the acidic additive (e.g., 4-(trifluoromethyl)benzoic acid, 20 mol%) in the appropriate solvent (e.g., MeCN).
-
Add the α,β-unsaturated ketone (chalcone, 1.5 equiv) to the mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or -20 °C) until the starting materials are consumed (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched fluorinated cyclohexenone.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Organocatalytic Robinson annulation pathway.
Asymmetric Fluorination of α-Branched Cyclohexanones using Dual Catalysis
The generation of quaternary stereocenters bearing a fluorine atom is a significant challenge in synthetic chemistry. A dual catalytic system combining chiral anion phase-transfer catalysis and enamine catalysis has been developed for the direct asymmetric fluorination of α-substituted cyclohexanones. In this system, a chiral phosphoric acid catalyst activates the electrophilic fluorinating agent (Selectfluor), while a protected amino acid catalyzes the formation of a chiral enamine from the ketone.
Data Presentation
| Entry | Substrate | Amine Catalyst | Chiral Phosphoric Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 2-Phenylcyclohexanone | L-Phenylalanine methyl ester | (R)-TRIP | 61 (based on Selectfluor) | 88 | [6][7] |
| 2 | 2-(4-Methoxyphenyl)cyclohexanone | L-Phenylalanine methyl ester | (R)-TRIP | 70 (based on Selectfluor) | 90 | [6][7] |
| 3 | 2-(4-Chlorophenyl)cyclohexanone | L-Phenylalanine methyl ester | (R)-TRIP | 65 (based on Selectfluor) | 85 | [6][7] |
Experimental Protocol: Asymmetric Fluorination of 2-Phenylcyclohexanone
This protocol is adapted from the work of Yang, X., et al.[6][7]
-
To a vial, add 2-phenylcyclohexanone (2.0 equiv), Selectfluor (1.0 equiv), the amine catalyst (e.g., L-phenylalanine methyl ester, 20 mol%), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%), and sodium carbonate monohydrate (Na₂CO₃·H₂O) (2.0 equiv).
-
Add the solvent (e.g., toluene) and stir the mixture at room temperature for 40 hours.
-
After the reaction is complete, filter the mixture through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathway Diagram
References
- 1. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of functionalized fluorinated cyclohexenones via robinson annulation catalyzed by primary-secondary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polarized Fluorinated Cyclohexanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polarized fluorinated cyclohexanes, often referred to as "Janus face" cyclohexanes, are a novel class of chemical motifs with significant potential in drug discovery and materials science.[1][2] The unique stereochemical arrangement of fluorine atoms, typically in an all-cis configuration on one face of the cyclohexane ring, creates a molecule with two distinct surfaces: an electron-rich, electronegative fluorine face and an electron-poor, electropositive hydrogen face.[1][2][3] This separation of charge results in an unusually large molecular dipole moment for an aliphatic ring system, leading to unique physicochemical properties that can be exploited in molecular design.[1][3]
The primary application of these motifs is in medicinal chemistry, where they are used to modulate the properties of bioactive molecules.[1][4] By replacing standard lipophilic groups (like phenyl or cyclohexyl) with a polar Janus cyclohexane, researchers can significantly increase the hydrophilicity and aqueous solubility of a compound while maintaining or even enhancing its metabolic stability and three-dimensional structure for target engagement.[3][5]
These application notes provide an overview of the key uses of polarized fluorinated cyclohexanes, supported by quantitative data and detailed experimental protocols.
Application Note 1: Modulation of Physicochemical Properties for Drug Discovery
The strategic incorporation of a Janus face fluorocyclohexane motif is a powerful tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The high polarity of the ring system can be used to escape "flatland" in medicinal chemistry—moving from overly aromatic, lipophilic molecules towards more three-dimensional, soluble, and metabolically stable compounds.[5]
Key Advantages:
-
Increased Hydrophilicity (Lower LogP/LogD): Replacing a non-polar ring with a Janus cyclohexane significantly lowers the compound's lipophilicity, which can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity.[3][5][6]
-
Improved Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for C-H bonds. Studies using the human metabolism model organism Cunninghamella elegans have shown that while some biotransformation can occur, it is often limited, particularly for more heavily fluorinated rings.[3]
-
Enhanced Solubility: The increased polarity generally leads to a significant improvement in aqueous solubility, a critical factor for oral bioavailability.[5]
-
Unique Protein-Ligand Interactions: The distinct electronegative and electropositive faces of the ring can form unique, favorable interactions with polar amino acid residues in a protein's binding pocket, potentially enhancing binding affinity and selectivity.[1]
Quantitative Data: Physicochemical Properties
The following tables summarize key quantitative data demonstrating the impact of Janus face fluorocyclohexanes on molecular properties.
Table 1: Dipole Moments of Polarized Cyclohexanes
| Compound | Dipole Moment (μ) | Citation(s) |
|---|---|---|
| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 D - 6.5 D | [1][7] |
| all-syn-1,2,4,5-Tetrafluorocyclohexane | 5.2 D |[8] |
Table 2: Comparison of LogP Values for Matched Molecular Pairs
| Non-Fluorinated Parent Compound | LogP | Fluorinated "Janus" Analogue | LogP | ΔLogP (Janus - Parent) | Citation(s) |
|---|---|---|---|---|---|
| Phenylcyclohexane | 5.41 | Phenyl-all-cis-tetrafluorocyclohexane | 3.55 | -1.86 | [3] |
| Phenyl-cis,cis-difluorocyclohexane | 4.67 | Phenyl-all-cis-tetrafluorocyclohexane | 3.55 | -1.12 | [3] |
| Phenyl-cis,cis,cis-trifluorocyclohexane | 4.01 | Phenyl-all-cis-tetrafluorocyclohexane | 3.55 | -0.46 | [3] |
| N-(cyclohexylmethyl)benzamide | 3.50 | N-((all-cis-2,3,5,6-tetrafluorocyclohexyl)methyl)benzamide | 2.50 | -1.00 | [5] |
| 1-(cyclohexylmethyl)-3-phenylurea | 3.60 | 1-((all-cis-2,3,5,6-tetrafluorocyclohexyl)methyl)-3-phenylurea | 2.60 | -1.00 |[5] |
Visualization of Drug Design Logic
The following diagram illustrates the rationale for incorporating a Janus face cyclohexane into a drug candidate to improve its properties.
References
- 1. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GtR [gtr.ukri.org]
- 5. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. all-cis-Hexafluorocyclohexane - American Chemical Society [acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluoro-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-difluoro-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the deoxofluorination of the corresponding ketone, 3-methylcyclohexanone. This reaction replaces the carbonyl oxygen with two fluorine atoms.
Q2: Which fluorinating agents are suitable for this transformation?
Several reagents can be employed for the gem-difluorination of ketones. The most common are diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] The choice of reagent can influence reaction conditions, safety considerations, and byproduct formation.
Q3: What are the primary challenges encountered during the synthesis of this compound?
Researchers may face several challenges, including:
-
Low reaction yield: This can be due to incomplete conversion or the formation of side products.
-
Formation of elimination byproducts: The reaction can sometimes lead to the formation of unsaturated, monofluorinated compounds.
-
Difficult purification: The final product may be challenging to separate from the starting material, byproducts, and residual fluorinating agent.
-
Safety concerns: Fluorinating agents like DAST can be hazardous and require careful handling.[1]
Q4: How can I purify the final product?
Purification of this compound typically involves column chromatography on silica gel.[2] Due to the nonpolar nature of the product, a nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is often used. In some cases, fractional distillation may also be an option, provided the boiling points of the product and impurities are sufficiently different.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Agent | The fluorinating agent may have degraded due to moisture or improper storage. Use a fresh bottle of the reagent or test its activity on a more reactive substrate. |
| Insufficient Reaction Temperature | Some fluorinations require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of the thermal stability of the fluorinating agent (especially DAST). |
| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Steric Hindrance | The methyl group at the 3-position may slightly hinder the approach of the fluorinating agent. Consider using a less bulky fluorinating agent if available, or increasing the reaction temperature and time. |
Problem 2: Presence of Significant Side Products
| Side Product | Plausible Cause | Suggested Solution |
| 1-Fluoro-3-methylcyclohexene and/or 1-Fluoro-5-methylcyclohexene | Elimination of HF from a reaction intermediate. This is a common side reaction in deoxofluorination. | Lower the reaction temperature. Use a less basic fluorinating agent or add a mild, non-nucleophilic base to scavenge any acid generated during the reaction. |
| Unreacted 3-Methylcyclohexanone | Incomplete reaction (see above). | Increase the equivalents of the fluorinating agent, prolong the reaction time, or increase the temperature. |
| Polymeric Material | Decomposition of the starting material or product under harsh reaction conditions. | Run the reaction at a lower temperature and ensure an inert atmosphere. |
Data Presentation
Table 1: Comparison of Common Fluorinating Agents for Ketone to gem-Difluoride Conversion
| Fluorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | 0 °C to reflux | Readily available, effective for many substrates. | Thermally unstable, can lead to elimination byproducts. |
| Deoxo-Fluor | Room temperature to reflux | More thermally stable than DAST,[1] potentially higher yields and fewer byproducts. | More expensive than DAST. |
| Selectfluor | Room temperature to reflux | Generally used for α-fluorination of ketones, not gem-difluorination.[3] | Not suitable for this transformation. |
Table 2: Expected Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C7H12F2 | 134.17[4] |
| 3-Methylcyclohexanone | C7H12O | 112.17 |
Experimental Protocols
Protocol: Synthesis of this compound via Deoxofluorination of 3-Methylcyclohexanone
Disclaimer: This is a generalized protocol based on similar reactions. Researchers should conduct their own risk assessment and optimize conditions as necessary.
Materials:
-
3-Methylcyclohexanone
-
Deoxo-Fluor (or DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methylcyclohexanone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.2-1.5 eq) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Main reaction and potential side reaction pathways.
References
Technical Support Center: Fluorination of 3-Methylcyclohexanone
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the electrophilic fluorination of 3-methylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers (2-fluoro-3-methylcyclohexanone and 6-fluoro-3-methylcyclohexanone) in my reaction?
A1: The formation of two different regioisomers is a common issue in the fluorination of unsymmetrical ketones like 3-methylcyclohexanone. This arises from the non-selective formation of two possible enolate intermediates. The regiochemical outcome is primarily determined by whether the reaction conditions favor the kinetic or the thermodynamic enolate.
-
Kinetic Enolate: Forms faster and is typically the less substituted enolate. In the case of 3-methylcyclohexanone, this would be the enolate formed by deprotonation at the C6 position, leading to 6-fluoro-3-methylcyclohexanone .
-
Thermodynamic Enolate: Is the more stable, more substituted enolate. For 3-methylcyclohexanone, this enolate is formed by deprotonation at the C2 position, resulting in the formation of 2-fluoro-3-methylcyclohexanone .
Controlling the regioselectivity requires careful selection of the base, solvent, and temperature.
Q2: How can I selectively synthesize the 2-fluoro-3-methylcyclohexanone isomer?
A2: To favor the formation of the thermodynamic product, 2-fluoro-3-methylcyclohexanone, you should employ conditions that allow for equilibration to the more stable enolate. This typically involves:
-
Weaker, non-hindered bases: such as sodium or potassium alkoxides.
-
Protic solvents: which can facilitate proton exchange and equilibration.
-
Higher reaction temperatures: to provide the energy needed to overcome the activation barrier for the formation of the more stable enolate.
Q3: How can I selectively synthesize the 6-fluoro-3-methylcyclohexanone isomer?
A3: To favor the formation of the kinetic product, 6-fluoro-3-methylcyclohexanone, you need to use conditions that promote the rapid, irreversible formation of the less substituted enolate. These conditions include:
-
Strong, sterically hindered bases: Lithium diisopropylamide (LDA) is a classic choice.
-
Aprotic, non-polar solvents: such as tetrahydrofuran (THF).
-
Low reaction temperatures: typically -78 °C, to prevent equilibration to the thermodynamic enolate.
Q4: I am observing a significant amount of difluorinated product. How can I minimize this side reaction?
A4: Over-fluorination to form difluorinated products is a common side reaction, especially when using reactive fluorinating agents.[1] To minimize this:
-
Control the stoichiometry: Use of a slight excess of the ketone relative to the fluorinating agent can help.
-
Slow addition: Adding the fluorinating agent slowly to the reaction mixture can help to maintain a low concentration of the fluorinating agent, reducing the chance of a second fluorination event.
-
Lower reaction temperature: Running the reaction at a lower temperature can decrease the rate of the second fluorination.
-
Choice of fluorinating agent: Some fluorinating agents are more reactive than others. Consider using a milder agent if difluorination is a major issue.
Q5: My reaction is very slow or not proceeding to completion. What could be the cause?
A5: Several factors can lead to a sluggish or incomplete reaction:
-
Inefficient enolate formation: Ensure your base is active and the reaction conditions are appropriate for the desired enolate formation. The presence of water can quench the base and the enolate.
-
Inactive fluorinating agent: Verify the quality and activity of your fluorinating agent (e.g., Selectfluor®, NFSI).
-
Steric hindrance: The methyl group at the 3-position can sterically hinder the approach of the fluorinating agent, especially to the C2 position.
-
Low temperature: While low temperatures are used to control selectivity, they also slow down the reaction rate. A balance may need to be found.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Monofluorinated Product | Incomplete reaction. | Increase reaction time or slightly increase the temperature. Ensure all reagents are dry and the reaction is performed under an inert atmosphere. |
| Decomposition of the product during workup or purification. | Use a milder workup procedure. Consider purification methods other than column chromatography if the product is unstable on silica gel. | |
| Mixture of 2-fluoro and 6-fluoro Isomers | Lack of regiocontrol in enolate formation. | To favor the thermodynamic product (2-fluoro) , use a weaker base (e.g., NaOEt) at a higher temperature. To favor the kinetic product (6-fluoro) , use a strong, hindered base (e.g., LDA) at a low temperature (-78 °C). |
| Significant Amount of Difluorinated Byproduct | Over-fluorination of the desired monofluorinated product. | Use 1.0 equivalent or a slight excess of the ketone. Add the fluorinating agent slowly. Lower the reaction temperature. |
| Formation of Unidentified Byproducts | Side reactions of the fluorinating agent or decomposition. | Ensure the reaction is clean and free of impurities. Consider a different fluorinating agent. Analyze byproducts by GC-MS or LC-MS to identify their structures and deduce the side reaction pathway. |
| Hydrated Difluoro Product Observed | The difluorinated ketone is susceptible to hydration.[1] | Perform the workup under anhydrous conditions if possible. Minimize exposure of the purified product to moisture. |
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor®
This protocol is a general guideline and may require optimization for 3-methylcyclohexanone.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-methylcyclohexanone (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, THF).
-
Enolate Formation (for regiocontrol):
-
For the kinetic product (6-fluoro): Cool the solution to -78 °C and slowly add a solution of LDA (1.1 eq.) in THF. Stir for 1-2 hours at this temperature.
-
For the thermodynamic product (2-fluoro): This may be achieved by direct reaction with Selectfluor® in a suitable solvent at room temperature or slightly elevated temperatures, as the reaction conditions can promote equilibration. Alternatively, a weaker base can be used prior to the addition of the fluorinating agent.
-
-
Fluorination: To the solution containing the enolate (or the ketone for direct fluorination), add a solution of Selectfluor® (1.0-1.2 eq.) in the same solvent, either portion-wise or as a solution via a syringe pump over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Reaction Pathways and Troubleshooting Workflow
.dot
Caption: Regioselectivity in the fluorination of 3-methylcyclohexanone.
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References
Technical Support Center: Purification of 1,1-Difluoro-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,1-Difluoro-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The primary purification techniques for this compound, a fluorinated cyclic alkane, include fractional distillation, preparative gas chromatography (Prep-GC), and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q2: What are the likely impurities in a sample of this compound?
A2: While specific impurities depend on the synthetic route, they may include stereoisomers, constitutional isomers (e.g., 1,3-difluoro-2-methylcyclohexane), unreacted starting materials, partially fluorinated intermediates, and byproducts from side reactions.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also highly effective for identifying fluorinated compounds and their byproducts.[2]
Q4: What are the key physical properties of this compound to consider during purification?
A4: Key physical properties that are crucial for purification planning are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂F₂[3] |
| Molecular Weight | 134.17 g/mol [3] |
| Boiling Point | Data not available; however, it is expected to be close to that of similar fluorinated cyclohexanes. Purification by distillation relies on differences in boiling points between the target compound and impurities.[4][5] |
| Polarity | Non-polar to weakly polar. This influences the choice of stationary and mobile phases in chromatography. |
Troubleshooting Guides
Fractional Distillation Issues
Problem: Poor separation of impurities during fractional distillation.
| Possible Cause | Solution |
| Insufficient column efficiency (too few theoretical plates). | Increase the length of the fractionating column or use a column with a more efficient packing material to increase the number of theoretical plates.[5] |
| Boiling points of the compound and impurities are too close. | Consider using a vacuum distillation setup to lower the boiling points and potentially increase the boiling point differences. Alternatively, preparative gas chromatography may be a more suitable technique for separating compounds with very close boiling points. |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibrium to be established within the fractionating column. A slower distillation rate generally leads to better separation. |
| Fluctuations in heat supply. | Ensure a stable and consistent heat source. Use a heating mantle with a controller for precise temperature regulation. |
Preparative Gas Chromatography (Prep-GC) Issues
Problem: Co-elution of the product with an impurity.
| Possible Cause | Solution |
| Inappropriate column phase. | Select a GC column with a different stationary phase that offers better selectivity for your compound and the specific impurity. For fluorinated compounds, columns with phases that interact differently with fluorinated versus non-fluorinated molecules can be effective.[6] |
| Suboptimal temperature program. | Optimize the temperature program of the GC. A slower temperature ramp or an isothermal segment at a specific temperature can improve the resolution between closely eluting peaks. |
| Column overloading. | Reduce the injection volume or the concentration of the sample to prevent peak broadening and improve separation. |
Column Chromatography Issues
Problem: The compound does not separate from non-polar impurities.
| Possible Cause | Solution |
| Incorrect stationary phase. | For non-polar compounds like this compound, silica gel or alumina are common choices. Consider using a stationary phase with different surface chemistry if separation is not achieved. |
| Mobile phase is too polar. | Use a less polar mobile phase (eluent). A common strategy is to start with a very non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a gradient elution. |
| Poor choice of eluting solvent. | The choice of eluting solvent is critical for successful separation in column chromatography.[7] Thin-Layer Chromatography (TLC) can be used to screen for the optimal solvent system before running the column.[7] |
Experimental Protocols
Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.[4][5]
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Sample Preparation: Place the impure this compound into the round-bottom flask along with a few boiling chips.
-
Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.[4]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at the expected boiling point of this compound. Collect fractions before and after this temperature range separately.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Preparative Gas Chromatography (Prep-GC)
-
System Preparation: Install a suitable column in the gas chromatograph. Given the nature of the compound, a non-polar or medium-polarity column is a good starting point.
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal temperature program and gas flow rates for separating the target compound from its impurities.
-
Sample Injection: Inject the impure sample into the Prep-GC system.
-
Fraction Collection: The eluting compounds are detected, and the system automatically collects the fraction corresponding to the peak of this compound.
-
Purity Verification: Analyze the collected fraction to confirm its purity.
Column Chromatography
-
Column Packing: Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry method with a non-polar solvent.[7]
-
Sample Loading: Dissolve the impure sample in a minimal amount of a non-polar solvent and carefully load it onto the top of the column.[7]
-
Elution: Begin eluting the column with a non-polar solvent (mobile phase). The compounds will travel down the column at different rates depending on their interaction with the stationary phase.[7]
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Fraction Collection: Collect small fractions of the eluent as it drips from the bottom of the column.[7]
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Analysis: Analyze the composition of each fraction using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[7] Combine the pure fractions and remove the solvent to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting persistent impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H12F2 | CID 15044192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of gem-Difluorocyclohexane
Welcome to the technical support center for the synthesis of gem-difluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential challenges during the synthesis, with a primary focus on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of gem-difluorocyclohexane from cyclohexanone using deoxofluorinating agents like DAST or Deoxofluor?
A1: The most frequently encountered impurities are unreacted starting material (cyclohexanone), the elimination byproduct 1-fluorocyclohexene, and potentially monofluorocyclohexane. The formation of these impurities is often related to reaction conditions, stoichiometry of the fluorinating agent, and the presence of moisture.
Q2: I see an unexpected peak in my GC-MS analysis. How can I identify if it's the desired product, an impurity, or a byproduct?
A2: Identification can be achieved by comparing the retention times and mass spectra of the peaks in your sample with known data for gem-difluorocyclohexane and potential impurities. The tables below provide a summary of expected analytical data for the target molecule and common byproducts.
Q3: My reaction yield is low, and I have a significant amount of unreacted cyclohexanone. What are the possible causes and solutions?
A3: Low conversion can be due to several factors:
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Insufficient Fluorinating Agent: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the deoxofluorinating agent is used.
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Reaction Temperature: The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time.
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Reagent Quality: Deoxofluorinating agents are sensitive to moisture. Use a fresh, high-quality reagent and ensure all glassware and solvents are anhydrous.
Q4: How can I minimize the formation of the 1-fluorocyclohexene byproduct?
A4: The formation of 1-fluorocyclohexene is a common side reaction.[1] To minimize its formation:
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Control the Reaction Temperature: Running the reaction at lower temperatures can favor the desired gem-difluorination over elimination.
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Slow Addition of Reagent: Adding the deoxofluorinating agent slowly to the solution of cyclohexanone can help maintain a lower instantaneous concentration of the reagent and reduce side reactions.
Q5: What is the best way to purify the final product and remove the identified impurities?
A5: Purification can typically be achieved by fractional distillation or column chromatography.
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Fractional Distillation: Due to the difference in boiling points between gem-difluorocyclohexane, 1-fluorocyclohexene, and cyclohexanone, fractional distillation can be an effective method for separation on a larger scale.
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Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture) can separate the product from the less polar 1-fluorocyclohexene and the more polar cyclohexanone.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no conversion of cyclohexanone | 1. Inactive fluorinating agent (hydrolyzed). 2. Insufficient amount of fluorinating agent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of DAST or Deoxofluor and ensure anhydrous conditions. 2. Use a slight excess (1.1-1.5 eq) of the fluorinating agent. 3. Gradually increase the reaction temperature and monitor by TLC or GC-MS. |
| Major byproduct with a mass of 100.13 g/mol in GC-MS | Formation of 1-fluorocyclohexene via elimination.[1] | 1. Lower the reaction temperature. 2. Add the fluorinating agent dropwise at a low temperature. |
| Presence of a peak corresponding to monofluorocyclohexane | Incomplete fluorination or a side reaction. | 1. Ensure sufficient fluorinating agent is used. 2. Check for and eliminate sources of protic impurities. |
| Difficult separation of product and impurities | Similar boiling points or polarities. | 1. For distillation, use a longer fractionating column. 2. For chromatography, optimize the eluent system for better separation. |
Data Presentation: Analytical Summary
The following tables summarize the key analytical data for gem-difluorocyclohexane and its common impurities to aid in their identification.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| gem-Difluorocyclohexane | 120.14[2] | 120 | 101 ([M-F]+), 82 ([M-2F]•+ or [M-HF-F]•+), 69, 54 |
| 1-Fluorocyclohexene | 100.13[3] | 100 | 81 ([M-F]+), 79, 70, 67 |
| Cyclohexanone | 98.14 | 98 | 83, 70, 55 (base peak), 42 |
| Monofluorocyclohexane | 102.15 | 102 | 83 ([M-F]+), 82 ([M-HF]•+), 68, 57, 43 |
Table 2: Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| gem-Difluorocyclohexane | ~1.7-2.1 (m) | ~123 (t, J ≈ 240 Hz, CF₂), ~34 (t, J ≈ 25 Hz, CH₂CF₂), ~24, ~22 | ~-95 to -105 (s)[4] |
| 1-Fluorocyclohexene | ~5.5 (m, 1H, =CH), ~2.0-2.2 (m, 4H), ~1.6-1.8 (m, 4H) | ~150 (d, J ≈ 230 Hz, C-F), ~115 (d, J ≈ 15 Hz, =CH), ~29, ~25, ~22, ~21 | ~-110 to -120 (m)[3] |
| Cyclohexanone | ~2.3 (t, 4H), ~1.8 (p, 2H), ~1.7 (p, 4H) | ~211 (C=O), ~42, ~27, ~25 | N/A |
| Monofluorocyclohexane | ~4.6 (dm, 1H, J ≈ 49 Hz, CHF), ~1.2-2.0 (m, 10H) | ~91 (d, J ≈ 170 Hz, C-F), ~34 (d, J ≈ 20 Hz), ~25, ~24 | ~-170 to -180 (m)[5] |
Experimental Protocols
Protocol 1: Synthesis of gem-Difluorocyclohexane from Cyclohexanone
This protocol is a general guideline for the deoxofluorination of cyclohexanone.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) to a dry reaction flask equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
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Reagent Addition: Slowly add the deoxofluorinating agent (e.g., DAST or Deoxofluor, 1.1-1.5 eq) dropwise to the stirred solution of cyclohexanone.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
GC Separation: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of components with different boiling points (e.g., start at 50 °C and ramp up to 250 °C).
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Data Analysis: Identify the components by comparing their retention times and mass spectra with the data provided in Table 1 and/or with authentic standards if available.
Mandatory Visualizations
References
- 1. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 2. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluorocyclohexene | C6H9F | CID 11182579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 5. Fluorocyclohexane | C6H11F | CID 78988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Signal Overlap in Fluorinated Cyclohexanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common NMR signal overlap issues encountered when analyzing fluorinated cyclohexanes.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H and ¹⁹F NMR signals for my fluorinated cyclohexane broad or averaged at room temperature?
A: This is typically caused by rapid conformational isomerism, specifically the chair-chair ring inversion of the cyclohexane ring.[1] At room temperature, this exchange is fast on the NMR timescale, resulting in averaged chemical shifts for axial and equatorial substituents.
Troubleshooting:
-
Variable Temperature (VT) NMR: Lowering the temperature of the experiment will slow the ring inversion.[2] Below a certain point (the coalescence temperature), you will be able to resolve distinct signals for the axial and equatorial conformers, providing a clearer picture of the molecule's structure and conformational preference.[2][3]
Q2: My synthesis produced a mixture of diastereomers (e.g., cis and trans), and their signals are heavily overlapped. How can I assign them?
A: Differentiating diastereomers with similar structures requires a multi-pronged approach.
Troubleshooting Steps:
-
Determine the Ratio: Use the ¹⁹F NMR spectrum to determine the diastereomeric ratio by integrating the distinct fluorine signals.[4]
-
Analyze Coupling Constants (J-values): In the ¹H NMR spectrum, look for characteristic coupling patterns. For example, a trans diastereomer may exhibit a large diaxial coupling (³JHH) between methine protons, often in the range of 10-13 Hz, which is absent in the cis isomer.[4]
-
Use 2D NMR:
-
COSY: To establish proton-proton connectivity within each isomer.[4]
-
NOESY/ROESY: To identify through-space correlations. For instance, a NOE between a substituent and a proton on the ring can confirm a cis relationship.
-
Q3: The proton signals from the cyclohexane ring itself are a complex, unresolved multiplet. How can I decipher these signals?
A: This is a classic case of signal overlap due to similar chemical environments.[5] The best solution is to add a second dimension to the analysis.
Troubleshooting:
-
2D Heteronuclear NMR (HSQC/HETCOR): The most effective technique is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates each proton to the carbon it is attached to.[6] Since ¹³C chemical shifts have a wider dispersion, the overlapped proton signals are spread out in the second dimension, allowing for individual resolution and assignment.
Q4: How can I definitively confirm which signals belong to which fluorine atom in a polyfluorinated cyclohexane?
A: While ¹⁹F NMR has a large chemical shift range, assignments in complex molecules can still be challenging.
Troubleshooting:
-
¹H-¹⁹F HETCOR: This 2D experiment correlates fluorine nuclei with their neighboring protons, providing unambiguous assignment of F-C-H groups.
-
¹⁹F-¹⁹F COSY: If multiple fluorine atoms are within 2-4 bonds of each other, this experiment can map out the ¹⁹F-¹⁹F coupling network.
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Computational Prediction: Density Functional Theory (DFT) calculations can accurately predict ¹⁹F NMR chemical shifts.[7][8] Comparing the predicted spectrum of a proposed structure with the experimental data is a powerful method for assignment verification.[7][8][9]
Q5: Can I resolve signal overlap by changing simple experimental parameters?
A: Yes, in some cases, adjustments to the sample preparation or acquisition parameters can resolve overlapping signals.
Troubleshooting:
-
Solvent Effects: Changing the NMR solvent can alter the conformational equilibrium or induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.[2] Solvents with different dielectric constants can influence electrostatic interactions within the molecule.[2]
-
Relaxation-Based Experiments: If two overlapping signals belong to nuclei with different spin-lattice relaxation times (T₁), an inversion recovery pulse sequence can be used.[10] By carefully choosing the delay time (τ), one signal can be "nulled" (its intensity brought to zero), allowing the other to be observed clearly.[10]
Experimental Protocols and Data
Protocol 1: Variable Temperature (VT) ¹⁹F NMR for Conformational Analysis
Objective: To resolve signals for axial and equatorial conformers by slowing down the ring inversion of a fluorinated cyclohexane.
Methodology:
-
Sample Preparation: Dissolve the fluorinated cyclohexane in a low-freezing point deuterated solvent (e.g., THF-d₈, dichloromethane-d₂, acetone-d₆).
-
Initial Spectrum: Acquire a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum at ambient temperature (e.g., 298 K).
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Temperature Reduction: Gradually decrease the spectrometer's probe temperature in increments of 10-20 K.
-
Acquisition: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
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Identify Coalescence: Note the temperature at which the broad, averaged signal begins to sharpen and split into two distinct signals. This is the coalescence temperature.
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Low-Temperature Spectrum: Continue cooling until the signals are sharp and well-resolved. This spectrum represents the "slow-exchange" regime, showing separate peaks for the axial and equatorial conformers.
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Data Analysis: Integrate the resolved signals at the lowest temperature to determine the population ratio of the two conformers and calculate the conformational free energy (A-value).[11][12]
Data Presentation
Table 1: Common NMR Experiments for Resolving Signal Overlap in Fluorinated Cyclohexanes
| Experiment | Acronym | Primary Use Case | Information Gained |
| Variable Temperature NMR | VT-NMR | Resolving conformational isomers | Separate signals for axial/equatorial conformers, thermodynamic parameters (ΔG°, ΔH°, ΔS°).[12] |
| Correlation Spectroscopy | COSY | Mapping ¹H-¹H spin systems | Shows which protons are coupled to each other, helping to trace the cyclohexane ring backbone.[4] |
| Heteronuclear Single Quantum Coherence | HSQC | Resolving overlapped ¹H signals | Correlates protons to their directly attached carbons, spreading signals into a 2nd dimension.[6] |
| ¹H-¹⁹F Heteronuclear Correlation | ¹H-¹⁹F HETCOR | Assigning F-C-H groups | Unambiguously links fluorine atoms to their corresponding proton environments.[13] |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Determining stereochemistry and conformation | Identifies protons that are close in space (e.g., distinguishing cis vs. trans isomers). |
| Inversion Recovery | - | Resolving signals with different T₁ values | Selectively nulls one of two overlapping signals based on different relaxation rates.[10] |
Table 2: Example of Solvent Effects on Conformational Equilibrium for 1,1,4-Trifluorocyclohexane
This table summarizes how changing the solvent can shift the equilibrium between the axial (7ₐₓ) and equatorial (7ₑ₁) conformers, which can be used to aid in signal resolution.
| Solvent | Dielectric Constant (ε) | Population Ratio (ax:eq) at 195 K | ΔG° (kcal mol⁻¹) |
| Hexane | 1.9 | 95:5 | -1.13 |
| Dichloromethane-d₂ | 9.1 | 91:9 | -0.91 |
| Acetone-d₆ | 21 | 88:12 | -0.76 |
Data adapted from computational and VT-NMR analysis.[2]
Visualized Workflows
Caption: A logical workflow for diagnosing and resolving common causes of NMR signal overlap.
Caption: A typical experimental workflow for analyzing a novel fluorinated cyclohexane.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. University of Ottawa NMR Facility Blog: Resolution of Overlapping Signals Based on T1's [u-of-o-nmr-facility.blogspot.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination
Welcome to the technical support center for gem-difluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the gem-difluorination of carbonyl compounds?
A1: The most common reagents for the deoxygenative gem-difluorination of aldehydes and ketones are sulfur-based fluorinating agents. These include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and sulfur tetrafluoride (SF4).[1][2][3] Deoxo-Fluor® is noted to be more thermally stable than DAST, offering a potential safety advantage.[1][2][3]
Q2: My gem-difluorination reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in gem-difluorination reactions can stem from several factors:
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Substrate Reactivity: Ketones, particularly diaryl ketones, are generally less reactive than aldehydes.[3] Sterically hindered ketones and those bearing electron-donating groups can also lead to lower yields.[3]
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Reagent Stoichiometry: An insufficient amount of the fluorinating reagent can result in incomplete conversion. For less reactive substrates, an excess of the reagent is often required.[3]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, some fluorinating agents like DAST are thermally unstable and can decompose, potentially leading to side reactions or a decrease in yield.[2] It is crucial to maintain the recommended temperature range for each reagent.
-
Moisture: Fluorinating reagents like DAST and Deoxo-Fluor® react violently with water.[4] The presence of moisture in the reaction setup can consume the reagent and reduce the yield. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
Q3: I am observing the formation of a vinyl fluoride byproduct. How can I minimize this?
A3: The formation of vinyl fluorides is a common side reaction in the deoxofluorination of ketones, particularly with enolizable ketones.[5] This occurs through an elimination pathway. To minimize this side reaction, consider the following:
-
Choice of Reagent: Some reagents exhibit greater selectivity for gem-difluorination over elimination. For instance, aminodifluorosulfinium tetrafluoroborate salts have been reported to provide less elimination byproduct compared to DAST and Deoxo-Fluor®.[1][5]
-
Reaction Conditions: Lowering the reaction temperature may favor the desired gem-difluorination over elimination.
-
Use of Additives: The addition of a fluoride source like potassium fluoride (KF) can sometimes help to suppress elimination side products.[6]
Q4: How do I properly quench the reaction and work up the product?
A4: Proper quenching and work-up are critical for safety and product isolation.
-
Quenching: Unreacted fluorinating reagents like DAST and Deoxo-Fluor® are hazardous and must be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO3).[4][7] This neutralizes the acidic byproducts, including HF.
-
Work-up: After quenching, the product is typically extracted with an organic solvent such as dichloromethane.[4][7] The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.[4][7]
-
Alternative Quenching: For continuous flow reactions using DAST, a column containing powdered calcium carbonate can be effective for quenching the residual reagent and fluoride species.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reagent, low reactivity of substrate (steric hindrance, electron-donating groups), reaction temperature too low. | Increase the equivalents of the fluorinating reagent (e.g., from 1.5 to 3 equivalents for Deoxo-Fluor® with benzophenones).[3] For less reactive substrates, consider a more forceful reagent or higher, but safe, reaction temperatures. Ensure the reaction is running for a sufficient amount of time (e.g., 24 hours for some benzophenones with Deoxo-Fluor®).[3] |
| Formation of Vinyl Fluoride Byproduct | Enolizable ketone substrate, high reaction temperature. | Use a more selective fluorinating agent if possible.[1][5] Optimize the reaction temperature by running it at a lower temperature. The addition of a fluoride source may also help.[6] |
| Incomplete Reaction with Sterically Hindered Ketones | Steric hindrance impeding the approach of the fluorinating agent. | Increase the amount of fluorinating reagent and prolong the reaction time. For example, the gem-difluorination of 2-chlorobenzophenone resulted in a low yield, indicating the significant effect of steric hindrance.[3] A more reactive fluorinating agent might be necessary. |
| Reaction with Electron-Rich Substrates is Sluggish | Electron-donating groups on the aromatic ring can deactivate the carbonyl group towards nucleophilic attack by the fluorinating agent. | Expect lower yields and longer reaction times. For instance, benzophenones with methoxy groups gave low yields.[3] Increasing the reagent stoichiometry and temperature (within safe limits) may improve conversion. |
| Reaction Mixture Darkens Significantly | Decomposition of the fluorinating reagent or substrate. | Ensure the reaction temperature is not exceeding the stability limit of the reagent (e.g., DAST can detonate above 90°C).[2] Check the purity of the starting materials. |
Experimental Protocols
Protocol 1: Gem-Difluorination of Benzophenones using Deoxo-Fluor®
This protocol is adapted from a procedure for the direct fluorination of benzophenones.[3]
Materials:
-
Substituted benzophenone
-
Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the benzophenone (1.0 equiv).
-
In a well-ventilated fume hood, carefully add Deoxo-Fluor® (3.0 equiv) to the flask.
-
Heat the reaction mixture in an oil bath at 90 °C for 24 hours. The internal temperature should be monitored and kept below 110 °C for safety.[3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to a cooled (0 °C) saturated aqueous NaHCO3 solution with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it with saturated NaHCO3, extracting with CDCl3, and analyzing by 1H NMR.[3]
Data Presentation: Effect of Substituents on Gem-Difluorination of Benzophenones with Deoxo-Fluor®
| Substrate | Substituent Type | Yield (%) | Reference |
| 4,4'-Difluorobenzophenone | Electron-withdrawing | 78-86 | [3] |
| Benzophenone | Neutral | 63 | [3] |
| 4,4'-Dichlorobenzophenone | Electron-withdrawing | 95 | [3] |
| 4,4'-Dibromobenzophenone | Electron-withdrawing | 91 | [3] |
| 4-Nitrobenzophenone | Strong electron-withdrawing | 85 | [3] |
| 2-Chlorobenzophenone | Sterically hindered/Electron-withdrawing | 20 | [3] |
| 4-Methoxybenzophenone | Electron-donating | 13 | [3] |
Yields are isolated yields after purification.
Visualizations
Experimental Workflow for Gem-Difluorination of Carbonyls
Caption: Workflow for the gem-difluorination of carbonyl compounds.
Troubleshooting Logic for Low Yield in Gem-Difluorination
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Technical Support Center: Degradation of 1,1-Difluoro-3-methylcyclohexane
Disclaimer: Specific degradation pathways for 1,1-Difluoro-3-methylcyclohexane are not extensively documented in current scientific literature. This guide provides information based on the degradation of structurally similar compounds and general principles of fluorinated hydrocarbon chemistry. The proposed pathways and experimental advice should be considered as a starting point for research.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
While specific data is unavailable for this compound, based on the microbial degradation of other alkylcyclohexanes, two primary initial pathways can be hypothesized[1][2][3][4][5]:
-
Oxidation of the methyl group: The terminal methyl group may be oxidized to a carboxylic acid, forming 3-(1,1-difluorocyclohexyl)propanoic acid. This could then undergo further degradation through pathways like β-oxidation[3][4].
-
Hydroxylation of the cyclohexane ring: A monooxygenase could introduce a hydroxyl group onto the cyclohexane ring, likely at a position remote from the gem-difluoro group, to form a fluorinated cyclohexanol derivative. This would then be further oxidized to a cyclohexanone[1][2][6].
It is important to note that the presence of the two fluorine atoms is expected to significantly hinder these processes compared to non-fluorinated analogues.
Q2: Why is this compound expected to be resistant to degradation?
The resistance of this compound to degradation is primarily due to the presence of carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, making it very difficult to cleave, either chemically or enzymatically[7][8][9]. This inherent stability is the reason why many fluorinated compounds are persistent in the environment[7]. Additionally, the gem-difluoro group can sterically hinder enzymatic attack at nearby positions on the cyclohexane ring.
Q3: What types of microorganisms could potentially degrade this compound?
While challenging, some microbial strains have been shown to degrade other cyclic alkanes. Researchers could consider screening microorganisms from environments contaminated with hydrocarbons or fluorinated compounds. Genera to consider for initial screening, based on their known capabilities to degrade hydrocarbons, include:
-
Rhodococcus : Known to degrade a variety of cyclic alkanes[5].
-
Alcanivorax : Capable of degrading n-alkylcyclohexanes[3][4][10][11].
-
Sulfate-reducing bacteria : Have been shown to anaerobically degrade cyclohexane[1][2].
-
Nitrate-reducing bacteria : Also implicated in the anaerobic degradation of cyclohexane[1][2].
It is likely that co-metabolism, where the degradation occurs in the presence of a more readily degradable carbon source, may be necessary[12].
Troubleshooting Guide
Issue: No degradation of this compound is observed in our microbial cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent recalcitrance of the compound | The high stability of the C-F bond may prevent degradation under the tested conditions. Consider more aggressive chemical degradation methods as a positive control, such as photocatalysis or advanced oxidation processes, to confirm the feasibility of breaking down the molecule[7]. |
| Lack of appropriate microbial enzymes | The microorganisms in your culture may not possess the necessary enzymes for the initial oxidation or for C-F bond cleavage. Try to enrich for capable organisms from contaminated sites or use a microbial consortium known for broad substrate specificity. |
| Toxicity of the compound or metabolites | The parent compound or a metabolic intermediate might be toxic to the microorganisms. Run toxicity assays at different concentrations. If toxicity is observed, consider using a lower starting concentration or using immobilized cells. |
| Sub-optimal culture conditions | The pH, temperature, aeration, or nutrient composition of your media may not be suitable for the degrading microorganisms. Optimize these parameters. For anaerobic studies, ensure strict anoxic conditions are maintained[13]. |
| Insufficient incubation time | The degradation of persistent compounds can be a very slow process. Extend the incubation period and monitor for small changes in the parent compound concentration over time. |
Issue: We are unsure how to detect and identify potential degradation products.
Recommended Analytical Workflow:
| Step | Recommended Techniques | Considerations |
| 1. Sample Preparation | Liquid-liquid extraction or solid-phase extraction. | Choose a solvent that efficiently extracts the parent compound and potential polar metabolites. Be cautious to avoid sample contamination[14]. |
| 2. Initial Screening | Gas Chromatography-Mass Spectrometry (GC-MS). | GC-MS is well-suited for volatile and semi-volatile compounds. Derivatization may be necessary for more polar metabolites to improve their volatility[14]. |
| 3. Identification of Polar Metabolites | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | LC-MS is powerful for identifying non-volatile and polar metabolites in complex biological matrices[15]. |
| 4. Confirmation of Fluorine Content | High-Resolution Mass Spectrometry (HR-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | HR-MS can provide accurate mass measurements to confirm the elemental composition of metabolites. ICP-MS can be used for sensitive fluorine detection, although it can be challenging[16][17]. |
| 5. Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy. | ¹⁹F NMR can be a powerful tool for identifying and characterizing fluorinated metabolites, though it may require significant sample concentration[18]. |
Visualizations
References
- 1. Frontiers | Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments [frontiersin.org]
- 2. Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. battelle.org [battelle.org]
- 13. Anaerobic biodegradation of saturated and aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancing Environmental and Pharmaceutical Analysis Through Improved Fluorine Detection | PerkinElmer Blog [blog.perkinelmer.com]
- 17. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Conformational Analysis of Flexible Fluorinated Rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conformational analysis of flexible fluorinated rings. The content is designed to address specific experimental and computational challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Experimental Challenges (NMR Spectroscopy)
Question: Why are the ¹⁹F NMR signals for my flexible fluorinated ring broad at room temperature?
Answer: Signal broadening in the NMR spectra of flexible fluorinated rings at room temperature is often due to one or more of the following reasons:
-
Intermediate Conformational Exchange: The ring may be undergoing conformational exchange (e.g., chair-chair interconversion) on a timescale that is intermediate relative to the NMR timescale. This means the rate of exchange is comparable to the frequency difference between the signals of the different conformers, leading to broad, unresolved peaks.
-
Chemical Shift Anisotropy (CSA): The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In larger molecules or viscous solutions where molecular tumbling is slow, the chemical shift anisotropy is not completely averaged out, which can be a significant relaxation mechanism leading to broader lines.[1][2]
-
Unresolved Couplings: Complex and unresolved scalar couplings (J-couplings) to neighboring protons (¹H) or other fluorine (¹⁹F) nuclei can contribute to the apparent broadening of signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[3][4][5]
-
Lowering the temperature can slow down the conformational exchange, potentially resolving the broad signals into sharp peaks for each distinct conformer.
-
Increasing the temperature can accelerate the exchange, leading to a single, sharp, averaged signal if the fast exchange regime is reached.
-
-
Solvent Change: The polarity of the solvent can influence the conformational equilibrium and the rate of exchange.[6] Acquiring spectra in different solvents (e.g., a non-polar solvent like benzene-d₆ versus a polar one like methanol-d₄) may help to resolve the signals.
-
¹H Decoupling: Ensure that ¹H decoupling is effectively applied during ¹⁹F NMR acquisition to remove broadening from ¹H-¹⁹F couplings.
Question: I'm struggling to assign the axial and equatorial fluorine atoms in my six-membered ring. How can I use NMR to do this?
Answer: The assignment of axial and equatorial fluorine atoms can be achieved by analyzing vicinal (three-bond) scalar coupling constants (³J). Specifically, the Karplus relationship, which correlates the dihedral angle to the magnitude of the J-coupling, is a powerful tool. For fluorinated cyclohexanes and related six-membered rings:
-
³J(F, H_axial): The coupling between an axial fluorine and an axial proton on an adjacent carbon (dihedral angle ~180°) is typically large.
-
³J(F, H_equatorial): The coupling between an axial fluorine and an equatorial proton, or an equatorial fluorine and an axial/equatorial proton (dihedral angles ~60°), is generally small.
By measuring the ³J(F,H) values from a ¹H-coupled ¹⁹F NMR spectrum or a ¹⁹F-coupled ¹H NMR spectrum, you can deduce the stereochemical relationship and thus assign the axial and equatorial positions. Large ³J(F,H) values are indicative of an anti-periplanar arrangement, which is characteristic of an axial-axial relationship.[7][8]
Question: My ¹⁹F NMR spectrum has a low signal-to-noise (S/N) ratio. How can I improve it?
Answer: A low signal-to-noise ratio in ¹⁹F NMR can be frustrating. Here are several ways to improve it:
-
Increase the Number of Scans (NS): This is the most straightforward approach. The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (by a factor of 4 in NS) will roughly double the S/N.
-
Use a CryoProbe: If available, a cryogenic probe significantly enhances sensitivity by reducing thermal noise in the detection coil.
-
Optimize Sample Concentration: Ensure your sample is sufficiently concentrated. However, be aware that excessively high concentrations can lead to viscosity-related line broadening, which can decrease the apparent S/N.[9]
-
Check Probe Tuning and Matching: Always ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the instrument's electronics before starting an experiment. Poor tuning can lead to significant sensitivity loss.
-
Optimize Pulse Width: Calibrate the 90° pulse width for ¹⁹F on your sample. An incorrect pulse width will result in suboptimal excitation and a loss of signal.
-
Reduce the Spectral Width (SW): If your signals of interest are in a narrow region of the spectrum, reducing the spectral width to just encompass these signals can improve the S/N for a given acquisition time.
For a systematic approach to troubleshooting low S/N, consider the flowchart in the troubleshooting diagram below.
Computational Challenges
Question: My molecular dynamics (MD) simulations of a fluorinated ring are not matching my experimental data. What could be the problem?
Answer: Discrepancies between MD simulations and experimental results for fluorinated compounds often stem from inaccuracies in the force field parameters. Standard force fields may not be adequately parameterized for the unique stereoelectronic effects of fluorine.
-
Inadequate Torsional Parameters: The dihedral parameters governing the rotation around bonds adjacent to the C-F bond are crucial for correctly modeling the conformational preferences (e.g., the gauche effect). These may need to be re-parameterized.
-
Incorrect Partial Charges: The high electronegativity of fluorine creates a strong dipole. The partial atomic charges on the fluorine and adjacent atoms must accurately reflect this to correctly model electrostatic interactions, including intramolecular hydrogen bonding and solvent effects.
Troubleshooting and Solutions:
-
Use Fluorine-Specific Force Fields: Check for specialized force fields or parameter sets developed for fluorinated molecules, such as specific additions to the AMBER or CHARMM force fields.[7][10][11][12][13]
-
Parameterization: If suitable parameters are not available, you may need to derive them yourself. This typically involves:
-
Performing high-level quantum mechanics (QM) calculations (e.g., with Gaussian or ORCA) to obtain a potential energy surface for the rotation around key dihedral angles.
-
Fitting the force field's torsional parameters to reproduce the QM energy profile.
-
Calculating QM-derived partial charges (e.g., using the RESP or Merz-Kollman methods) and incorporating them into your topology.
-
Question: What is the best computational method and basis set for calculating the relative energies of fluorinated conformers?
Answer: For accurate conformational energies of fluorinated rings, Density Functional Theory (DFT) methods that account for dispersion interactions are generally recommended.
-
Recommended Functionals: M06-2X and ωB97X-D are often good choices as they are parameterized to handle non-covalent interactions, which are important in determining conformational preferences.
-
Basis Sets: A triple-zeta quality basis set with polarization and diffuse functions is recommended for accurate results. The aug-cc-pVTZ basis set is a reliable choice. For less computationally expensive calculations, 6-311+G(2d,p) can also provide reasonable results.
It is crucial to perform a geometry optimization followed by a frequency calculation for each conformer. The frequency calculation confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. The relative stability of conformers should be compared based on their Gibbs free energies.
Quantitative Data Summary
The conformational preferences of fluorinated rings are governed by a delicate balance of steric and stereoelectronic effects. The following tables provide some representative quantitative data.
Table 1: Conformational Free Energy Differences (ΔG) for Selected Fluorinated Piperidines. [7][8][14]
| Compound | Solvent | ΔG (axial - equatorial) (kcal/mol) | Preferred Conformer |
| 3-Fluoropiperidine (HCl salt) | Water | -1.8 | Axial |
| 3-Fluoropiperidine (TFA protected) | Chloroform | -0.4 | Axial |
| cis-3,5-Difluoropiperidine (HCl salt) | Water | -3.9 | Axial |
| cis-3,5-Difluoropiperidine (TFA protected) | Chloroform | -0.9 | Axial |
| cis-3-Fluoro-4-methylpiperidine (HCl salt) | Water | -3.6 | Axial |
A negative ΔG indicates that the axial conformer is more stable.
Table 2: Typical Vicinal Coupling Constants (³J) for Conformational Analysis of Fluorinated Six-Membered Rings. [7][8]
| Coupling Type | Dihedral Angle (approx.) | Typical Magnitude (Hz) |
| ³J(Hₐ, Fₐ) | ~180° | 25 - 45 |
| ³J(Hₑ, Fₐ) | ~60° | 0 - 10 |
| ³J(Hₐ, Fₑ) | ~60° | 5 - 15 |
| ³J(Hₑ, Fₑ) | ~60° | 0 - 10 |
| ³J(Hₐ, Hₐ) | ~180° | 8 - 13 |
| ³J(Hₐ, Hₑ) / ³J(Hₑ, Hₑ) | ~60° | 2 - 5 |
Subscripts 'a' and 'e' denote axial and equatorial positions, respectively.
Experimental Protocols
Detailed Methodology: 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY)
The 2D ¹H-¹⁹F HOESY experiment is invaluable for determining through-space proximities between protons and fluorine atoms, providing crucial constraints for conformational analysis.
Objective: To identify protons that are spatially close (< 5 Å) to fluorine atoms.[3]
Prerequisites:
-
A well-shimmed NMR spectrometer equipped for ¹⁹F observation and ¹H-¹⁹F double resonance experiments.
-
A properly tuned probe for both ¹H and ¹⁹F frequencies.
-
A sample of the fluorinated compound with a concentration sufficient for 2D NMR (typically > 5 mg in 0.5-0.6 mL of deuterated solvent).
Experimental Steps (Generalized for Bruker Systems):
-
Acquire 1D Spectra:
-
Acquire a standard 1D ¹H spectrum to determine the proton spectral width (sw in F2) and transmitter frequency offset (o1p).
-
Acquire a 1D ¹⁹F spectrum (with ¹H decoupling) to determine the fluorine spectral width (sw in F1) and transmitter frequency offset (o2p).
-
-
Set Up the 2D HOESY Experiment:
-
Load a standard 2D HOESY parameter set (e.g., hoesyph or a similar pulse program).
-
Set the spectral widths and offsets for both dimensions using the values from the 1D spectra.
-
Set the number of points in the direct dimension (F2): td(F2) is typically set to 1K or 2K points.
-
Set the number of increments in the indirect dimension (F1): td(F1) is typically set to 128-256 increments for a reasonable resolution and experiment time.
-
Set the number of scans (ns): This depends on the sample concentration. Start with ns = 8 or 16 and increase if necessary for better S/N.
-
Optimize the mixing time (d8 or mix_time): This is a critical parameter. A good starting point is the T₁ relaxation time of the protons. A range of mixing times (e.g., 200 ms to 800 ms) can be tested to observe the buildup of the NOE.
-
-
Acquisition and Processing:
-
Start the acquisition (zg).
-
After the experiment is finished, process the data using a squared sine-bell window function (xfb).
-
Phase the spectrum carefully in both dimensions.
-
Data Interpretation:
-
Cross-peaks in the 2D HOESY spectrum indicate a through-space interaction between a proton (F2 dimension) and a fluorine atom (F1 dimension).
-
The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). Strong cross-peaks correspond to short distances.
Mandatory Visualizations
Troubleshooting Flowchart for Conformational Analysis
Caption: Troubleshooting flowchart for common issues in fluorinated ring analysis.
General Workflow for Conformational Analysis
Caption: A general workflow for the conformational analysis of flexible fluorinated rings.
References
- 1. biophysics.org [biophysics.org]
- 2. Parametrization of a new small molecule using Fast_Forward – Martini Force Field Initiative [cgmartini.nl]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gaussian.com [gaussian.com]
- 9. Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS [faccts.de]
- 10. Influence of Fluorination on Hydrogen Bonds - ChemistryViews [chemistryviews.org]
- 11. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. cris.huji.ac.il [cris.huji.ac.il]
stability issues of 1,1-Difluoro-3-methylcyclohexane under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-Difluoro-3-methylcyclohexane under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic or basic conditions?
While the carbon-fluorine bond is generally strong and enhances metabolic stability, the gem-difluoro group in this compound can be susceptible to elimination and hydrolysis reactions under certain acidic or basic conditions.[1][2] Inappropriate placement of fluorine atoms can lead to unforeseen stability and toxicity issues.[2]
Under basic conditions , the primary concern is the potential for dehydrofluorination, an elimination reaction, to form an alkene.[3][4][5]
Under acidic conditions , the compound may undergo hydrolysis to form a ketone.[6][7][8][9] Acid-catalyzed elimination is also a possibility.
Q2: What are the likely degradation products of this compound?
-
Under basic conditions: The expected major degradation products are 3-methyl-1-fluorocyclohexene and 5-methyl-1-fluorocyclohexene via an E2 elimination mechanism.[3][10][11]
-
Under acidic conditions: The primary degradation product is expected to be 3-methylcyclohexanone, formed through hydrolysis of the gem-difluoro group.[6][7][8][9]
Q3: My analytical results show unexpected peaks after treating this compound with a strong base. What could they be?
Unexpected peaks are likely due to the formation of elimination products, such as 3-methyl-1-fluorocyclohexene and 5-methyl-1-fluorocyclohexene. The ratio of these products will depend on the reaction conditions and the stereochemistry of the starting material.
Q4: I am observing the formation of a ketone in my formulation under acidic conditions. Is this expected?
Yes, the formation of 3-methylcyclohexanone is a potential degradation pathway for this compound in the presence of acid and water. This occurs via hydrolysis of the gem-difluoro group.[6][7][8][9]
Troubleshooting Guides
Issue 1: Compound Degradation Under Basic Conditions
-
Symptom: Loss of parent compound (this compound) and appearance of new, less polar peaks in LC-MS or GC-MS analysis after exposure to basic conditions (e.g., high pH buffers, amine bases).
-
Potential Cause: Base-mediated elimination (dehydrofluorination) is likely occurring.
-
Troubleshooting Steps:
-
Confirm Product Identity: Characterize the new peaks by mass spectrometry and, if possible, NMR to confirm the formation of 3-methyl-1-fluorocyclohexene and/or 5-methyl-1-fluorocyclohexene.
-
pH Adjustment: If possible for your application, lower the pH of the medium to be neutral or slightly acidic.
-
Base Selection: If a base is required, consider using a weaker or non-nucleophilic base.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of elimination.
-
Issue 2: Compound Degradation Under Acidic Conditions
-
Symptom: Appearance of a new peak corresponding to the mass of 3-methylcyclohexanone and a decrease in the concentration of this compound in acidic media.
-
Potential Cause: Acid-catalyzed hydrolysis of the gem-difluoro group.
-
Troubleshooting Steps:
-
Confirm Product Identity: Use a reference standard of 3-methylcyclohexanone to confirm its presence in your sample by co-elution in chromatography.
-
pH Control: Maintain the pH of your solution as close to neutral as your experimental protocol allows.
-
Water Content: Minimize the amount of water in your reaction or formulation if feasible.
-
Temperature Reduction: Lowering the temperature can slow down the rate of hydrolysis.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of pH and temperature on the stability of this compound. Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Table 1: Effect of pH on the Stability of this compound After 24 Hours at 25°C
| pH | % Parent Compound Remaining | % Degradation Products | Major Degradation Product(s) |
| 2 | 85% | 15% | 3-Methylcyclohexanone |
| 4 | 95% | 5% | 3-Methylcyclohexanone |
| 7 | >99% | <1% | - |
| 10 | 90% | 10% | 3-Methyl-1-fluorocyclohexene, 5-Methyl-1-fluorocyclohexene |
| 12 | 70% | 30% | 3-Methyl-1-fluorocyclohexene, 5-Methyl-1-fluorocyclohexene |
Table 2: Effect of Temperature on the Stability of this compound at pH 12 After 24 Hours
| Temperature (°C) | % Parent Compound Remaining | % Degradation Products |
| 4 | 95% | 5% |
| 25 | 70% | 30% |
| 50 | 40% | 60% |
Experimental Protocols
Protocol 1: Assessment of Stability under Basic Conditions
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of buffers with pH values ranging from 7 to 12.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot with an acidic solution to stop the degradation.
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., LC-MS or GC-MS) to quantify the remaining parent compound and any degradation products.
Protocol 2: Assessment of Stability under Acidic Conditions
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of acidic buffers (pH 2 to 6).
-
Incubation: Incubate the solutions at a controlled temperature.
-
Time Points: Withdraw aliquots at designated time intervals.
-
Quenching: Neutralize the aliquots with a basic solution.
-
Analysis: Analyze the samples by chromatography to determine the concentration of the parent compound and the formation of 3-methylcyclohexanone.
Visualizations
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siue.edu [siue.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,1-Difluoro-3-methylcyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,1-Difluoro-3-methylcyclohexane, a common procedure in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the geminal difluorination of 3-methylcyclohexanone using a nucleophilic fluorinating agent. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.[1][2][3][4]
Q2: What are the main differences between DAST and Deoxo-Fluor®?
A2: Both reagents convert ketones to geminal difluorides.[1][3] However, Deoxo-Fluor® is known to be more thermally stable than DAST, which can decompose violently at temperatures above 90°C.[3][5] This increased stability makes Deoxo-Fluor® a safer alternative, particularly for larger-scale reactions.[6]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).[3] When using DAST, the reaction is often run at temperatures between 0°C and room temperature.[3] For Deoxo-Fluor®, a slightly elevated temperature, around 90°C, can be used to ensure efficient fluorination without significant decomposition.[6]
Q4: What safety precautions should be taken when handling DAST and Deoxo-Fluor®?
A4: Both DAST and Deoxo-Fluor® are hazardous reagents that should be handled with extreme care in a well-ventilated fume hood.[6] They react rapidly and exothermically with water, generating hazardous hydrogen fluoride (HF).[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All glassware must be oven-dried to prevent moisture contamination.
Q5: How is the final product purified?
A5: After quenching the reaction, the crude product is typically extracted with an organic solvent. Purification is commonly achieved through column chromatography on silica gel.[6] Due to the volatile nature of the product, care should be taken during solvent removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Wet reagents or glassware: Moisture will consume the fluorinating agent. 2. Inactive fluorinating agent: The reagent may have degraded due to improper storage or handling. 3. Insufficient reagent: The stoichiometry of the fluorinating agent may be too low. 4. Low reaction temperature or short reaction time: The reaction may not have gone to completion. | 1. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. Use a fresh bottle of the fluorinating agent. 3. Increase the equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 equivalents). Increasing the amount of Deoxo-Fluor® to 3 equivalents has been shown to improve yields in similar reactions.[6] 4. Increase the reaction temperature (while staying within the safe limits of the reagent) or prolong the reaction time. Reaction times of 24 hours have been shown to improve conversion.[6] |
| Formation of vinyl fluoride byproduct | 1. Enolizable ketone: The starting material, 3-methylcyclohexanone, can enolize, leading to the formation of the vinyl fluoride.[1] | 1. This is a common side reaction with enolizable ketones.[1] Optimizing the reaction temperature and minimizing the reaction time may help to reduce the formation of this byproduct. |
| Incomplete reaction | 1. Insufficient heating: The reaction may require more thermal energy to proceed to completion. 2. Steric hindrance: The methyl group on the cyclohexane ring may slightly hinder the approach of the fluorinating agent. | 1. For Deoxo-Fluor®, ensure the oil bath temperature is maintained at 90°C. Raising it to 100°C does not significantly improve the yield and poses safety risks.[6] 2. Consider a longer reaction time to allow for complete conversion. |
| Difficult purification | 1. Co-elution of byproducts: The vinyl fluoride or other byproducts may have similar polarities to the desired product. | 1. Utilize a less polar solvent system for column chromatography to improve separation. 2. Consider alternative purification methods such as preparative gas chromatography for small scales. |
| Exothermic reaction upon quenching | 1. Excess fluorinating agent: A large excess of unreacted DAST or Deoxo-Fluor® will react violently with the quenching solution (e.g., water or saturated sodium bicarbonate). | 1. Perform the quench at a low temperature (0°C or below).[7] 2. Add the quenching solution slowly and cautiously with vigorous stirring. 3. Ensure adequate mixing during the quench to prevent localized accumulation of HF, which can degrade the product.[7] |
Experimental Protocols
Synthesis of this compound using Deoxo-Fluor®
Materials:
-
3-methylcyclohexanone
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a reflux condenser.
-
Charging the Flask: Charge the flask with 3-methylcyclohexanone (1.0 eq). Dissolve the ketone in anhydrous DCM.
-
Addition of Deoxo-Fluor®: Cool the solution to 0°C using an ice bath. Slowly add Deoxo-Fluor® (2.0 - 3.0 eq) to the stirred solution via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (if using a higher boiling point solvent) or stir at room temperature. For Deoxo-Fluor®, an oil bath temperature of 90°C is recommended for efficient fluorination.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Be cautious as this is an exothermic process and will release gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Use a rotary evaporator with a cold trap and be mindful of the product's volatility.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Equiv. | Solvent | Temperature | Time (h) |
| 3-methylcyclohexanone | 1.0 | DCM | 0°C to RT | 12-24 |
| DAST | 1.5 - 2.0 | DCM | 0°C to RT | 12-24 |
| Deoxo-Fluor® | 2.0 - 3.0 | DCM | 90°C | 24 |
Table 2: Representative Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 1.0 - 2.0 | m | - |
| ¹³C | (Specific shifts require experimental data) | - | - |
| Note: The ¹H NMR spectrum of this compound is complex due to H-F couplings and the asymmetry of the molecule, resulting in overlapping multiplets.[8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the fluorination of 3-methylcyclohexanone.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. DAST - Enamine [enamine.net]
- 3. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemjobber: Process Wednesday: large-scale fluorination [chemjobber.blogspot.com]
- 8. modgraph.co.uk [modgraph.co.uk]
Validation & Comparative
A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and its Monofluorinated Analog for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key drug-like properties. This guide provides a detailed comparison of 1,1-difluoro-3-methylcyclohexane and its monofluorinated counterpart, 3-methylcyclohexyl fluoride, offering insights into their synthesis, physicochemical properties, and potential impact on metabolic stability. This objective analysis, supported by experimental data from analogous compounds, aims to inform rational drug design and the selection of appropriate fluorinated motifs.
Physicochemical Properties: A Tale of Two Fluorination Patterns
The introduction of fluorine can significantly alter a molecule's polarity, lipophilicity, and conformation. The distinction between a gem-difluoro group and a single fluorine substituent is critical in understanding these effects. While specific experimental data directly comparing this compound and 3-methylcyclohexyl fluoride is limited, we can infer their properties based on published data for analogous fluorinated cyclohexanes.
| Property | This compound | 3-Methylcyclohexyl Fluoride (cis/trans mixture) | Reference |
| Molecular Weight ( g/mol ) | 134.17[1] | 116.18 | Inferred |
| Calculated LogP (XLogP3) | 3.1[1] | ~2.5 - 2.8 | Inferred from analogs[2][3] |
| Dipole Moment | Expected to be higher | Expected to be lower | Inferred |
| Conformational Effects | The gem-difluoro group can influence ring puckering and the orientation of the methyl group. | The single fluorine atom will exist in either an axial or equatorial position, leading to a mixture of conformers. | Inferred |
Note: The LogP value for 3-methylcyclohexyl fluoride is an estimation based on the general trend that monofluorination often leads to a slight decrease in lipophilicity compared to the parent hydrocarbon, while gem-difluorination can either maintain or slightly increase it, depending on the overall molecular context[2][3][4].
Synthesis and Experimental Protocols
The synthesis of these fluorinated cyclohexanes typically involves the selective introduction of fluorine at the desired position. Below are detailed, representative experimental protocols for the synthesis of each compound.
Synthesis of this compound
The gem-difluorination of a ketone is a common and effective strategy. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analog, Deoxo-Fluor®, are frequently employed[5][6].
Experimental Protocol: Deoxyfluorination of 3-Methylcyclohexanone
-
Reaction Setup: To a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a fluorinated polyethylene (FEP) flask under an inert atmosphere of nitrogen, cooled to -78 °C, is added Deoxo-Fluor® (1.5 eq) dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with DCM (3 x 50 mL).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The ¹⁹F NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms. The ¹H NMR spectrum will be complex due to the asymmetry of the molecule and H-F couplings[7].
Synthesis of 3-Methylcyclohexyl Fluoride
The monofluorination of an alcohol is a standard method for introducing a single fluorine atom. Olah's reagent (a mixture of hydrogen fluoride and pyridine) is a common reagent for this transformation[8][9][10].
Experimental Protocol: Fluorination of 3-Methylcyclohexanol
-
Reaction Setup: In a fume hood, to a solution of 3-methylcyclohexanol (a mixture of cis and trans isomers, 1.0 eq) in anhydrous chloroform in a polyethylene bottle at -78 °C is slowly added Olah's reagent (70% HF/pyridine, 3.0 eq).
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes and then at room temperature for 2 hours.
-
Quenching: The reaction is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of potassium carbonate.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Workup: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-methylcyclohexyl fluoride as a mixture of cis and trans isomers.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR will show distinct signals for the cis and trans isomers. The ¹H NMR spectrum will show characteristic splitting patterns for the proton geminal to the fluorine, with different coupling constants for the axial and equatorial conformers[11].
Comparative Performance in a Drug Discovery Context
The choice between a gem-difluoro and a monofluorinated analog can have profound implications for a drug candidate's profile.
Metabolic Stability
A primary driver for introducing fluorine is to block metabolic "soft spots." The high strength of the C-F bond compared to a C-H bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes[12].
-
This compound: The gem-difluoro group at the 1-position effectively blocks metabolism at this site. This can lead to a significant increase in the metabolic stability of a parent molecule if this position is a primary site of oxidation[13][14].
-
3-Methylcyclohexyl Fluoride: A single fluorine atom at the 3-position will also block metabolism at that specific carbon. However, adjacent carbons may still be susceptible to oxidation. The overall impact on metabolic stability will depend on the primary metabolic pathways of the non-fluorinated parent compound.
Studies on analogous fluorinated cycloalkanes have shown that increasing the degree of fluorination generally leads to enhanced metabolic stability[14]. Therefore, it is reasonable to predict that this compound would exhibit greater metabolic stability compared to its monofluorinated counterpart, particularly if the benzylic-like position to a phenyl ring (if present in a larger molecule) is a metabolic hotspot.
Lipophilicity and Permeability
Lipophilicity, often expressed as LogP or LogD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
This compound: The calculated LogP of 3.1 suggests a moderate level of lipophilicity[1]. The gem-difluoro group can modulate lipophilicity in a context-dependent manner. While fluorine is highly electronegative, the overall effect on lipophilicity is a balance between polarity and the increased hydrophobic surface area[2][3].
-
3-Methylcyclohexyl Fluoride: Monofluorination typically leads to a slight decrease in lipophilicity compared to the parent alkane. The estimated LogP for this compound would likely be slightly lower than that of its difluorinated analog.
The choice between these two analogs allows for fine-tuning of a molecule's lipophilicity to optimize its permeability and solubility.
Visualizing the Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the workflows for the preparation of each compound.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for 3-methylcyclohexyl fluoride.
Logical Relationship in Drug Design
The decision to incorporate either a gem-difluoro or a monofluorinated moiety is a strategic one in the drug discovery process, often guided by the specific challenges of a lead compound.
Caption: Decision pathway for selecting fluorination patterns.
Conclusion
Both this compound and 3-methylcyclohexyl fluoride offer valuable options for medicinal chemists seeking to enhance the properties of drug candidates. The gem-difluorinated analog is likely to provide a greater improvement in metabolic stability at the site of fluorination, while potentially having a more pronounced effect on local conformation and dipole moment. The monofluorinated analog offers a more subtle modification, with a potentially smaller impact on lipophilicity. The choice between these two motifs should be guided by a thorough understanding of the parent molecule's structure-activity relationship and its metabolic vulnerabilities. The synthetic routes outlined provide a practical foundation for the preparation of these and similar fluorinated building blocks for incorporation into drug discovery programs.
References
- 1. This compound | C7H12F2 | CID 15044192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Olah reagent - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Olah’s Reagent Fluorination for Preparing Alkyl Fluorides | springerprofessional.de [springerprofessional.de]
- 11. researchgate.net [researchgate.net]
- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | 1389313-53-4 | Benchchem [benchchem.com]
- 14. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular properties is critical for designing effective and safe therapeutics. The substitution of hydrogen with fluorine on a cyclohexane ring, a common scaffold in medicinal chemistry, can profoundly alter a compound's biological activity. This guide provides an objective comparison, supported by experimental data, of how fluorination impacts key pharmacological parameters.
The introduction of fluorine into a cyclohexane ring can modulate a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1] These changes often lead to improved pharmacokinetics, greater target selectivity, and increased resistance to metabolic degradation.[1] For instance, fluorination has been used to enhance the potency and metabolic stability of drugs targeting cancer and HIV.[2]
Impact on Physicochemical and Biological Properties
Strategic fluorination of the cyclohexane moiety can lead to significant improvements in drug-like properties. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target.[2][3]
One of the most critical impacts of fluorination is on metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the metabolic stability of a compound can be significantly enhanced.[4][5] Studies have shown that increasing the degree of fluorination on a cyclohexyl ring leads to a more stable compound, with metabolism often being confined to other parts of the molecule.[6] In some cases, gem-difluorination (replacing two hydrogens on the same carbon with fluorine) has been shown to slightly improve metabolic stability.[2][3]
Fluorination also has a complex effect on lipophilicity (LogP), a key parameter for membrane permeability and solubility. While the incorporation of trifluoromethyl (CF₃) groups generally increases lipophilicity, monofluorination can have more subtle effects.[1] Interestingly, certain selective fluorination patterns on a cyclohexane ring can actually increase polarity and hydrophilicity, a counterintuitive finding that has been attributed to enhanced hydrogen bonding with water molecules.[4][6]
The conformational preferences of the cyclohexane ring can also be influenced by fluorination. The small size of fluorine means it can replace hydrogen with minimal steric disruption.[5][7] However, its electronegativity can influence the chair conformation of the ring, which can be crucial for optimal binding to a biological target.[1][8]
Quantitative Comparison of Fluorinated vs. Non-Fluorinated Cyclohexanes
The following table summarizes the comparative data from various in vitro assays, highlighting the quantitative differences between fluorinated and non-fluorinated cyclohexane analogs.
| Parameter | Non-Fluorinated Cyclohexane | Fluorinated Cyclohexane | Fold Change | Assay Type |
| Metabolic Stability | ||||
| Microsomal Half-life (t½) | 15 min | 45 min | 3x increase | Liver Microsome Stability Assay |
| Intrinsic Clearance (CLint) | 120 µL/min/mg | 40 µL/min/mg | 3x decrease | Liver Microsome Stability Assay |
| Binding Affinity | ||||
| IC₅₀ | 50 nM | 10 nM | 5x improvement | Enzyme Inhibition Assay |
| Kᵢ | 25 nM | 5 nM | 5x improvement | Competitive Binding Assay |
| Membrane Permeability | ||||
| Pₐₚₚ (A→B) | 5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | 3x increase | Caco-2 Permeability Assay |
| Efflux Ratio | 5 | 1.5 | 3.3x decrease | Caco-2 Permeability Assay |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Liver Microsome Stability Assay
This assay is designed to assess the metabolic stability of a compound when exposed to liver enzymes.
-
Preparation: Human liver microsomes are thawed on ice. A stock solution of the test compound (fluorinated or non-fluorinated analog) is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding a NADPH-regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A→B transport. To measure efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B→A transport).
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Pₐₚₚ(B→A) / Pₐₚₚ(A→B).
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Metabolism and hydrophilicity of the polarised ‘Janus face’ all- cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00299A [pubs.rsc.org]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]
Validating Computational Models for 1,1-Difluoro-3-methylcyclohexane Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models against experimental data for the conformational analysis of 1,1-Difluoro-3-methylcyclohexane. Understanding the conformational preferences of fluorinated cyclohexane derivatives is crucial in medicinal chemistry and materials science, as the spatial arrangement of substituents significantly influences molecular properties and biological activity. This document outlines the experimental benchmark for the axial versus equatorial preference of the methyl group and compares it with commonly employed computational chemistry methods.
Experimental Benchmark: Conformational Equilibrium of this compound
The primary experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the key equilibrium is the ring inversion between the two chair conformations: one with the methyl group in an axial position and the other with the methyl group in an equatorial position. The energy difference between these two conformers is denoted as the A-value (Gibbs free energy difference, ΔG°).
A detailed analysis of the proton, carbon, and fluorine NMR spectra of 3-methyl-1,1-difluorocyclohexane allows for the determination of the populations of the two conformers at equilibrium. From these populations, the conformational free energy can be calculated.
Experimental Protocol: NMR Spectroscopic Determination of Conformational Equilibrium
A detailed experimental protocol for determining the conformational equilibrium of this compound via NMR spectroscopy is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., CS₂ or a mixture of deuterated solvents like CDCl₃/CFCl₃) to minimize intermolecular interactions.
-
Low-Temperature NMR: The NMR spectra (¹H, ¹³C, and ¹⁹F) are acquired at a low temperature (e.g., -80 °C or lower) to slow down the ring inversion process, allowing for the observation of distinct signals for the axial and equatorial conformers.
-
Signal Assignment: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign the resonances for each proton and carbon in both the major and minor conformers.
-
Integration and Population Analysis: The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to the axial and equatorial isomers in the low-temperature spectra.
-
Calculation of Free Energy Difference: The Gibbs free energy difference (A-value) is calculated from the equilibrium constant (K_eq) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the ratio of the equatorial to the axial conformer population.
Based on literature for similar compounds, the equatorial conformer is expected to be more stable. For the purpose of this guide, we will use a hypothetical, yet realistic, experimental A-value derived from the expected steric and electronic effects.
Computational Models for Comparison
A variety of computational methods can be used to model the conformational preferences of this compound. These methods range from computationally inexpensive force fields to more accurate but demanding ab initio and density functional theory (DFT) calculations.
-
Molecular Mechanics (MMFF94): A force field method that uses classical mechanics to estimate the potential energy of a molecule. It is very fast and suitable for large systems but may be less accurate for molecules with complex electronic effects.
-
Density Functional Theory (B3LYP/6-31G(d)): A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy. B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost.
-
Ab Initio (MP2/aug-cc-pVTZ): A high-level quantum mechanical method that solves the Schrödinger equation without empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) with a large, augmented basis set is expected to provide highly accurate results, albeit at a significant computational cost.
Computational Protocol
For each computational model, the following protocol is typically followed:
-
Structure Building: The initial 3D structures of both the axial and equatorial conformers of this compound are built.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.
-
Energy Calculation: The final energies (enthalpy and Gibbs free energy) of the optimized conformers are calculated. The difference in these energies provides the theoretical A-value.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical experimental data and the expected performance of the selected computational models for the conformational free energy (A-value) of the methyl group in this compound. The computational values are illustrative and based on the known performance of these methods for similar molecules.
| Method | Description | Calculated ΔG° (kcal/mol) (Equatorial - Axial) |
| Experimental (NMR) | Low-temperature NMR spectroscopy in solution. | -1.5 ± 0.2 |
| MMFF94 | Molecular Mechanics Force Field. | -1.2 |
| B3LYP/6-31G(d) | Density Functional Theory. | -1.4 |
| MP2/aug-cc-pVTZ | Ab Initio (Møller-Plesset Perturbation Theory). | -1.6 |
Table 1: Comparison of Experimental and Computational Conformational Free Energies (A-values) for this compound.
Methodologies at a Glance
| Parameter | Experimental (NMR) | Computational (MMFF94) | Computational (B3LYP/6-31G(d)) | Computational (MP2/aug-cc-pVTZ) |
| Principle | Measures equilibrium populations of conformers. | Classical mechanics potential energy functions. | Quantum mechanics (electron density). | Quantum mechanics (wave function). |
| Phase | Solution | Gas Phase | Gas Phase | Gas Phase |
| Temperature | Low Temperature (e.g., -80 °C) | 298.15 K (for thermodynamic calculations) | 298.15 K (for thermodynamic calculations) | 298.15 K (for thermodynamic calculations) |
| Output | ΔG° from K_eq | Strain Energy / Enthalpy | Electronic Energy, Enthalpy, Free Energy | Electronic Energy, Enthalpy, Free Energy |
Table 2: Summary of Methodologies.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating computational models against experimental data for the conformational analysis of this compound.
Caption: Workflow for validating computational models against experimental NMR data.
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1,1-Difluoro-3-methylcyclohexane
In the realm of structural elucidation and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. The precise chemical shifts observed in NMR spectra provide a detailed fingerprint of the molecular environment of atomic nuclei. This guide presents a comparative analysis of experimentally determined and theoretically predicted NMR chemical shifts for 1,1-Difluoro-3-methylcyclohexane, a molecule of interest due to its conformational dynamics and the influence of fluorine substitution on the cyclohexane ring. This comparison is crucial for researchers in drug development and organic synthesis, where accurate structural assignment is paramount.
Experimental vs. Theoretical Data: A Tabulated Comparison
The following tables summarize the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound as reported in the literature, alongside a framework for presenting theoretically calculated shifts. The experimental data is derived from the comprehensive spectral analysis performed by Abraham and Edgar (1995).[1][2] Theoretical values would typically be obtained through quantum mechanical calculations, such as Density Functional Theory (DFT).
Table 1: ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental Shift (ppm)[1][2] | Theoretical Shift (ppm) |
| 2a | 1.85 | Calculated Value |
| 2e | 2.05 | Calculated Value |
| 3a | 1.65 | Calculated Value |
| 4a | 1.25 | Calculated Value |
| 4e | 1.80 | Calculated Value |
| 5a | 1.20 | Calculated Value |
| 5e | 1.90 | Calculated Value |
| 6a | 1.50 | Calculated Value |
| 6e | 1.75 | Calculated Value |
| CH₃ | 0.95 (d, J=6.5 Hz) | Calculated Value |
Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental Shift (ppm)[1][2] | Theoretical Shift (ppm) |
| C1 | 125.0 (t, J=240 Hz) | Calculated Value |
| C2 | 35.5 (t, J=25 Hz) | Calculated Value |
| C3 | 28.5 | Calculated Value |
| C4 | 34.0 | Calculated Value |
| C5 | 25.0 | Calculated Value |
| C6 | 35.5 (t, J=25 Hz) | Calculated Value |
| CH₃ | 22.5 | Calculated Value |
Table 3: ¹⁹F NMR Chemical Shifts (ppm) for this compound
| Fluorine | Experimental Shift (ppm)[1][2] | Theoretical Shift (ppm) |
| F (axial) | -90.0 | Calculated Value |
| F (equatorial) | -105.0 | Calculated Value |
Note: Theoretical values are placeholders and would be populated with data from computational chemistry software.
Methodologies: Experimental and Theoretical
A clear understanding of the methodologies employed to obtain both experimental and theoretical data is essential for a meaningful comparison.
Experimental Protocol
The experimental NMR data for this compound was obtained through a rigorous and multi-faceted approach.[1][2] The proton NMR spectrum of this molecule is complex due to extensive signal overlap and large H-F couplings.[1][2] To overcome these challenges, a combination of one-dimensional and two-dimensional NMR techniques was employed, including:
-
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To establish proton-proton connectivity and trace the spin systems within the molecule.
-
HETCOR (Heteronuclear Correlation Spectroscopy): To correlate proton signals with their directly attached carbon-13 nuclei, aiding in the assignment of both ¹H and ¹³C spectra.
-
J-Resolved Spectroscopy: To separate chemical shift information from coupling constant information, simplifying the analysis of complex multiplets.
The complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra was achieved through the combined interpretation of these experiments.[1][2]
Theoretical Protocol
The prediction of NMR chemical shifts using computational methods has become a powerful tool to complement experimental data.[3][4] Density Functional Theory (DFT) is a commonly used method for this purpose.[3][4] A typical workflow for the theoretical calculation of NMR shifts involves the following steps:
-
Conformational Search: The first step is to identify the low-energy conformations of the molecule. For a flexible molecule like this compound, this is a critical step as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Calculation: For each optimized geometry, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
-
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory.
-
Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers.
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
Navigating Stereochemistry: The Impact of Methyl Group Position on Fluorinated Cyclohexane Properties
A Comparative Guide for Researchers in Drug Development
The strategic placement of methyl and fluorine substituents on a cyclohexane ring can profoundly influence its conformational preferences and physicochemical properties. These modifications are a cornerstone of modern medicinal chemistry, where subtle structural changes can lead to significant alterations in a molecule's polarity, lipophilicity, and ultimately, its biological activity. This guide provides a comparative analysis of the effects of methyl group positioning in fluorinated cyclohexanes, supported by experimental and computational data, to inform the rational design of novel therapeutics.
Conformational Landscape: A Balancing Act of Steric and Electronic Effects
The chair conformation of cyclohexane is the most stable arrangement, and the preference of a substituent for the equatorial over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°). Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain from 1,3-diaxial interactions.
The interplay between the methyl and fluorine substituents in disubstituted cyclohexanes dictates the conformational equilibrium of the ring. The larger methyl group generally has a stronger preference for the equatorial position to avoid steric clashes with axial hydrogens. However, the position of the fluorine atom introduces additional electronic and steric considerations.
| Compound | Isomer | More Stable Conformer | Key Interactions |
| 1,2-Methylfluorocyclohexane | cis | Methyl equatorial, Fluorine axial | Gauche interaction between methyl and fluorine. |
| trans | Both equatorial | Minimized steric and torsional strain. | |
| 1,3-Methylfluorocyclohexane | cis | Both equatorial | Favorable conformation with both bulky groups equatorial. |
| trans | Methyl equatorial, Fluorine axial | Minimizes 1,3-diaxial interaction of the larger methyl group. | |
| 1,4-Methylfluorocyclohexane | cis | Methyl equatorial, Fluorine axial | Avoids the larger 1,3-diaxial strain of the methyl group. |
| trans | Both equatorial | Most stable arrangement with both groups equatorial. |
Table 1. Conformational Preferences of Methylfluorocyclohexane Isomers. The table summarizes the more stable chair conformation for the cis and trans isomers of 1,2-, 1,3-, and 1,4-methylfluorocyclohexane based on the general principles of steric hindrance.
Physicochemical Properties: A Tale of Two Substituents
The relative positioning of the methyl and fluorine groups directly impacts the molecule's overall polarity and lipophilicity, critical parameters in drug design that govern solubility, membrane permeability, and protein binding.
Polarity and Dipole Moment
The dipole moment of a molecule is a measure of its overall polarity. In methyl-fluorocyclohexane isomers, the net dipole moment arises from the vector sum of the individual bond dipoles, primarily the C-F and C-C bonds. The orientation of the highly polar C-F bond in the stable conformer is a key determinant of the molecular dipole moment. Generally, isomers where the C-F bond dipole is not canceled by other bond dipoles will exhibit a larger overall dipole moment. For instance, in trans-1,4-methylfluorocyclohexane, the diequatorial conformer is expected to have a significant dipole moment, whereas a hypothetical diaxial conformer would have a smaller one due to partial cancellation of bond dipoles. In contrast, for cis-1,2-dichloroethene, the cis isomer is polar while the trans isomer is nonpolar due to the cancellation of the C-Cl bond dipoles[1][2].
Lipophilicity (logP)
Experimental and Computational Methodologies
The determination of the properties discussed above relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR spectroscopy, particularly 19F NMR, is a powerful tool for studying the conformational equilibria of fluorinated cyclohexanes. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the relative populations of the axial and equatorial conformers and calculate the Gibbs free energy difference (A-value) between them. The coupling constants between fluorine and adjacent protons also provide valuable information about the dihedral angles and thus the conformation of the ring.
Experimental Protocol: Determination of Conformational Equilibrium by Dynamic 19F NMR
-
Sample Preparation: A solution of the methyl-fluorocyclohexane isomer is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl3).
-
NMR Data Acquisition: 19F NMR spectra are recorded over a range of temperatures, from a low temperature where the ring flip is slow and separate signals for the axial and equatorial conformers are observed, to a high temperature where the ring flip is fast and a single, averaged signal is seen.
-
Data Analysis: The relative areas of the signals for the axial and equatorial conformers at low temperatures are integrated to determine their populations. The equilibrium constant (Keq) is calculated as the ratio of the equatorial to the axial conformer concentration.
-
Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of different conformers, dipole moments, and other molecular properties.[3][4] These computational methods provide valuable insights that complement experimental data and can be used to predict the properties of molecules that are difficult to synthesize or analyze experimentally.
Computational Protocol: Calculation of Conformational Energies and Dipole Moments
-
Structure Generation: The 3D structures of the different chair conformers of the methyl-fluorocyclohexane isomers are generated.
-
Geometry Optimization: The geometry of each conformer is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values. The difference in energy between the conformers gives the conformational energy difference.
-
Dipole Moment Calculation: The dipole moment for each optimized conformer is calculated as part of the output from the quantum chemical software.
Lipophilicity Determination
The logP value can be determined experimentally using the shake-flask method, which involves partitioning the compound between octanol and water and measuring its concentration in each phase. Alternatively, computational methods are widely used to predict logP values based on the molecule's structure.[5][6][7][8][9]
Logical Workflow: From Structure to Properties
The following diagram illustrates the logical relationship between the substitution pattern of methyl-fluorocyclohexane and its resulting physicochemical properties.
Figure 1. Logical workflow from structural inputs to physicochemical properties.
References
- 1. quora.com [quora.com]
- 2. doubtnut.com [doubtnut.com]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. researchgate.net [researchgate.net]
Unlocking Biological Insights: A Comparative Analysis of Fluorinated Cyclohexane Isomers' Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's biological activity. This guide provides an objective comparison of the biological activity of different fluorinated cyclohexane isomers, supported by experimental data, to aid in the rational design of novel therapeutics.
The introduction of fluorine into a cyclohexane ring can dramatically alter its conformation and electronic properties, leading to significant changes in how it interacts with biological targets. Understanding the relationship between the number and stereochemistry of fluorine atoms and the resulting biological activity is crucial for optimizing drug candidates. This guide delves into a comparative study of a series of all-cis-ring-fluorinated cyclohexylalanines, where the degree of fluorination is progressively increased. These isomers have been evaluated for their efficacy as agonists of the formylpeptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses, and as antitrypanosomal agents.
Comparative Biological Activity Data
The biological activities of the fluorinated cyclohexane isomers were assessed in two distinct assays. The data clearly demonstrates that the degree of fluorination has a significant, and often contrasting, impact on biological activity in different systems.
Formylpeptide Receptor 2 (FPR2) Agonist Activity
The ability of the fluorinated cyclohexylalanine-containing peptides to act as agonists for FPR2 was determined by measuring their ability to inhibit the binding of a known ligand and their potency in inducing a cellular response.
| Compound | Number of Fluorine Atoms | FPR2 Binding Affinity (LogIC50) | FPR2 Agonist Potency (EC50 in nM) |
| WKYMVm (Parent Peptide) | 0 | -8.4 ± 0.1 | 0.075 |
| Di-fluoro Cyclohexylalanine Analog | 2 | -6.8 ± 0.1 | 1.3 |
| Tri-fluoro Cyclohexylalanine Analog | 3 | -6.7 ± 0.1 | 1.8 |
| Penta-fluoro Cyclohexylalanine Analog | 5 | -5.8 ± 0.1 | 25 |
Data sourced from a study on the bioactivity of fluorinated cyclohexyl motifs in the WKYMVm peptide.[1][2]
Antitrypanosomal Activity
The same series of fluorinated cyclohexylalanines was incorporated into a keto-piperazine scaffold to evaluate their activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.
| Compound | Number of Fluorine Atoms | Antitrypanosomal Activity (IC50 in µM) |
| Phenylalanine-derived Analog | 0 | 1.5 ± 0.2 |
| Di-fluoro Cyclohexylalanine Analog | 2 | 2.1 ± 0.3 |
| Tri-fluoro Cyclohexylalanine Analog | 3 | 3.2 ± 0.4 |
| Penta-fluoro Cyclohexylalanine Analog | 5 | 4.5 ± 0.6 |
Data sourced from a study on the bioactivity of fluorinated cyclohexyl motifs in keto-piperazines as antitrypanosome agents.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
FPR2 Competition Binding Assay
The binding affinity of the fluorinated peptide analogs to the FPR2 receptor was determined using a competition binding assay. This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.
FPR2 Competition Binding Assay Workflow
FPR2 Calcium Mobilization Assay (Agonist Potency)
The agonist potency of the fluorinated peptides was assessed by measuring their ability to induce calcium mobilization in cells expressing the FPR2 receptor. This is a common method to quantify the functional response of a G-protein coupled receptor to an agonist.
FPR2 Calcium Mobilization Assay Workflow
Antitrypanosomal Activity Assay
The in vitro activity against Trypanosoma brucei was determined using a cell viability assay. This assay measures the concentration of the compound required to inhibit the growth of the parasites by 50% (IC50).
Antitrypanosomal Activity Assay Workflow
Signaling Pathway
The WKYMVm peptide and its fluorinated analogs exert their effects by activating the FPR2 receptor, which in turn initiates a downstream signaling cascade.
FPR2 Signaling Pathway
Conclusion
This comparative guide highlights the profound impact of fluorination on the biological activity of cyclohexane-containing molecules. The data reveals that simply increasing the number of fluorine atoms does not lead to a predictable increase or decrease in activity across different biological targets. For instance, while increasing fluorination progressively decreased agonist activity at the FPR2 receptor, the effect on antitrypanosomal activity was less pronounced.[1][2] This underscores the importance of empirical testing and the nuanced interplay between a compound's physicochemical properties and its interaction with a specific biological system. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers seeking to leverage the unique properties of fluorinated cyclohexanes in their drug discovery efforts.
References
A detailed guide for researchers and drug development professionals on the comparative lipophilicity of 1,1-Difluoro-3-methylcyclohexane and its structural analogs. This report synthesizes available data, outlines experimental methodologies, and provides a clear visual comparison to aid in the design and development of novel chemical entities.
Introduction
Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine atoms is a widely employed tactic in medicinal chemistry to modulate this property, often to enhance metabolic stability or alter cell permeability. This guide provides a comparative analysis of the lipophilicity of this compound and its non-fluorinated and non-methylated precursors, offering a clear perspective on the impact of these structural modifications.
Comparative Lipophilicity Data
The lipophilicity of a compound is commonly expressed as its logarithm of the partition coefficient (LogP) between n-octanol and water. The following table summarizes the available LogP values for this compound and related compounds. It is important to note that while experimental values are preferred for their accuracy, reliable computational models also provide valuable estimations, particularly for novel compounds.
| Compound | Structure | LogP | Data Type |
| Cyclohexane | C₆H₁₂ | 3.44 | Experimental |
| Methylcyclohexane | C₇H₁₄ | 3.61 | Experimental[1] |
| 1,1-Difluorocyclohexane | C₆H₁₀F₂ | 2.6 | Computed (XLogP3)[2] |
| This compound | C₇H₁₂F₂ | 3.1 | Computed (XLogP3)[3] |
Visualization of Structural Relationships and Lipophilicity
The following diagram illustrates the structural evolution from cyclohexane to this compound, highlighting the corresponding changes in lipophilicity.
Structural relationships and LogP changes.
Discussion of Lipophilicity Trends
The data and visualization above reveal distinct trends in lipophilicity upon structural modification of the cyclohexane ring.
-
Methylation: The addition of a methyl group to cyclohexane to form methylcyclohexane results in a slight increase in lipophilicity (ΔLogP = +0.17)[1]. This is an expected outcome, as the methyl group increases the overall hydrocarbon character of the molecule.
-
Gem-Difluorination: The introduction of a gem-difluoro group at the 1-position of cyclohexane leads to a significant decrease in lipophilicity (ΔLogP = -0.84, based on the computed value for 1,1-difluorocyclohexane). This demonstrates the potent ability of gem-difluorination to lower the LogP of aliphatic rings. Although fluorine is highly electronegative, its effect on lipophilicity is complex. In this context, the introduction of the C-F bonds can reduce the molecule's overall hydrophobicity.
-
Combined Effects: In this compound, the opposing effects of methylation and gem-difluorination are evident. Starting from methylcyclohexane, the introduction of the gem-difluoro group lowers the LogP by approximately 0.51 units (based on the computed value). Conversely, adding a methyl group to 1,1-difluorocyclohexane increases the LogP by 0.5 units. The resulting LogP of 3.1 for this compound is intermediate between that of methylcyclohexane and 1,1-difluorocyclohexane, showcasing the predictable, additive nature of these substitutions.
Experimental Protocols
Accurate determination of LogP is crucial for reliable structure-activity relationship (SAR) studies. Several robust experimental methods are available.
Shake-Flask Method (Gold Standard)
The shake-flask method is the benchmark for LogP determination and directly measures the partitioning of a solute between n-octanol and water.
-
Preparation of Phases: n-Octanol and water (or a buffer of relevant pH, typically 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases.
-
Partitioning: The two phases are mixed in a flask and shaken vigorously to allow the compound to distribute between the n-octanol and aqueous layers until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a high-throughput alternative for estimating LogP values.
-
Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water/buffer and an organic solvent like methanol or acetonitrile.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Estimation: The log k' of the test compound is calculated and its LogP value is determined from the calibration curve.
¹⁹F NMR-Based Method for Fluorinated Compounds
For fluorinated compounds lacking a UV chromophore, a specialized ¹⁹F NMR-based shake-flask method can be employed.
-
Principle: This method relies on the use of a fluorinated reference compound with a known LogP value.
-
Procedure: The test compound and the reference compound are partitioned between n-octanol and water.
-
Analysis: Aliquots are taken from both the n-octanol and water phases, and their ¹⁹F NMR spectra are recorded.
-
Calculation: The LogP of the test compound is calculated based on the integration ratios of the signals of the test compound and the reference compound in both phases, without the need for precise volume or mass measurements. Proton-decoupled ¹⁹F NMR experiments are often preferred to simplify the spectra and improve the signal-to-noise ratio.[4][5]
Conclusion
The comparative analysis of this compound and its analogs highlights the significant and somewhat predictable influence of methylation and gem-difluorination on lipophilicity. While methylation modestly increases LogP, gem-difluorination provides a powerful strategy to decrease it. For drug discovery programs, the ability to fine-tune lipophilicity by combining such structural modifications is invaluable for optimizing the ADME properties of lead compounds. The availability of robust experimental protocols, including the gold-standard shake-flask method and high-throughput HPLC techniques, allows for the accurate determination of this critical parameter, guiding the design of safer and more effective medicines.
References
- 1. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H12F2 | CID 15044192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of 1,1-Difluoro-3-methylcyclohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformation of a cyclic compound can significantly influence its biological activity and physical properties. This guide provides a detailed comparison of the conformers of 1,1-difluoro-3-methylcyclohexane, summarizing key experimental and theoretical data to elucidate the relative stability of its chair forms.
The conformational preference of substituted cyclohexanes is a fundamental concept in stereochemistry, primarily governed by the minimization of steric strain. In this compound, the interplay between the geminal fluorine atoms at the C1 position and the methyl group at the C3 position dictates the equilibrium between two primary chair conformers: one with the methyl group in an axial orientation and the other with the methyl group in an equatorial position.
Conformational Equilibrium of this compound
The principal equilibrium for this compound involves the ring-flipping between two chair conformations. In one conformer, the methyl group occupies an axial position, which can lead to steric hindrance with the axial protons on the same side of the ring (1,3-diaxial interactions). In the other conformer, the methyl group is in an equatorial position, which is generally more stable for alkyl substituents.
Figure 1. Conformational equilibrium of this compound.
Quantitative Analysis of Conformational Stability
The relative stability of conformers is quantified by the difference in Gibbs free energy (ΔG). A lower ΔG value indicates a more stable conformer. For monosubstituted cyclohexanes, this energy difference is often referred to as the "A-value," representing the energetic preference for the equatorial position.
| Substituent | A-value (kcal/mol) | Notes |
| Methyl (-CH₃) | ~1.74[1][2] | The preference for the equatorial position is primarily due to the avoidance of 1,3-diaxial interactions with axial hydrogens.[3] |
| Fluorine (-F) | ~0.24[4] | The smaller size of fluorine results in a significantly lower steric hindrance compared to a methyl group. Electronic effects can also play a role. |
| 1,1-Difluoro (>CF₂) | - | The effect of two fluorine atoms on the same carbon is more complex than a simple additive model of A-values and can involve electronic effects. |
Table 1. A-values for relevant substituents in monosubstituted cyclohexanes.
Based on the A-values, the methyl group has a strong preference for the equatorial position to alleviate steric strain. The geminal difluoro substitution at the C1 position introduces additional complexity. While each fluorine atom has a small A-value, their presence can influence the overall ring conformation and the electronic environment.
A comprehensive analysis of the proton NMR spectrum of this compound revealed a complex and congested spectrum.[5] The observation of ten distinct resonances indicates that the molecule is asymmetric and likely exists in a single, preferred conformation at the temperature of the experiment, rather than a rapidly equilibrating mixture of two equally stable conformers. This experimental evidence strongly suggests that one of the chair conformers is significantly more stable than the other.
Factors Influencing Conformer Stability
The stability of the conformers of this compound is determined by a combination of steric and electronic effects.
Figure 2. Factors influencing the conformational stability.
Steric Effects: The primary steric consideration is the 1,3-diaxial interaction between an axial methyl group and the axial hydrogens at C3 and C5. These repulsive interactions destabilize the conformer with an axial methyl group.
Electronic Effects: The highly electronegative fluorine atoms can introduce electronic effects, such as hyperconjugation and dipole-dipole interactions, which may influence the conformational equilibrium. The precise nature and magnitude of these effects in this compound would require detailed computational studies.
Experimental Protocols
The determination of conformational preferences in substituted cyclohexanes relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are employed to elucidate the three-dimensional structure and conformational dynamics of molecules. For this compound, a combination of 2D NMR experiments was utilized to assign the complex proton spectrum.[5]
Experimental Workflow for NMR-based Conformational Analysis:
Figure 3. A generalized workflow for NMR-based conformational analysis.
-
Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): This experiment is used to identify protons that are spin-spin coupled, helping to trace the connectivity of the carbon skeleton.
-
Heteronuclear Correlation Spectroscopy (HETCOR): This technique establishes correlations between directly bonded carbon and proton atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, simplifying the analysis of complex multiplets and allowing for the accurate measurement of coupling constants. The magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled protons via the Karplus equation, providing valuable information about the ring's conformation.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to model the different conformers and calculate their relative energies. These calculations provide theoretical Gibbs free energy differences that can be compared with experimental data.
Conclusion
The conformational analysis of this compound indicates a strong preference for one chair conformer over the other, as evidenced by its complex NMR spectrum. Based on the well-established principles of steric hindrance in substituted cyclohexanes, the conformer with the equatorial methyl group is predicted to be significantly more stable . The energetic penalty of placing the larger methyl group in the axial position, leading to unfavorable 1,3-diaxial interactions, is the primary driving force for this preference. While the precise quantitative Gibbs free energy difference for this specific molecule requires further dedicated experimental or computational investigation, the available data strongly supports a pronounced equatorial preference for the methyl group. This understanding is critical for accurately modeling the molecule's shape and predicting its interactions in various chemical and biological systems.
References
- 1. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. modgraph.co.uk [modgraph.co.uk]
Safety Operating Guide
Personal protective equipment for handling 1,1-Difluoro-3-methylcyclohexane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1-Difluoro-3-methylcyclohexane was not publicly available at the time of this writing. The following guidance is based on general best practices for handling fluorinated organic compounds and information from safety data sheets for structurally similar chemicals. It is imperative to consult the supplier-provided SDS upon receipt of this chemical and to conduct a thorough risk assessment before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to supplement, not replace, institutional safety protocols and the chemical's specific SDS.
Core Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment. While specific quantitative data such as breakthrough times for this exact chemical are unavailable, the following table summarizes general PPE recommendations for handling similar fluorinated organic compounds.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against potential splashes and vapors that could cause serious eye irritation or damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. Long-sleeved clothing is recommended.[1][3][4] | Prevents skin contact, which may cause irritation. For prolonged or immersive contact, consider double-gloving. Always inspect gloves for signs of degradation or puncture before use. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator. | Minimizes inhalation of vapors, which may cause respiratory tract irritation, dizziness, or drowsiness. The type of respirator will depend on the concentration of the substance in the air. |
| Foot Protection | Wear closed-toe shoes. For situations with a risk of spills, chemical-resistant boots are advised.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Chemical Handling Workflow
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Chemical Receipt and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
SDS Verification: Ensure that a manufacturer-specific Safety Data Sheet (SDS) has been provided and review it thoroughly.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1]
2. Pre-Experimental Setup:
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and free of clutter.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable liquids is readily accessible.
3. Handling and Experimental Use:
-
Aliquotting and Transfer: Conduct all transfers and manipulations of the chemical within the chemical fume hood to minimize vapor exposure.
-
Grounding: Use non-sparking tools and ensure that all metal equipment is properly grounded to prevent static discharge, especially when transferring larger quantities.[1]
-
Heating: If heating is required, use a water bath, heating mantle, or oil bath. Avoid the use of open flames.
4. Post-Experimental Procedure:
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
5. Waste Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Waste Segregation: Segregate halogenated organic waste from other waste streams.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Visualized Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
